3-Chloro-4-nitro-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCLPNSISWCBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35852-75-6 | |
| Record name | 3-chloro-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Chloro-4-nitro-1H-pyrazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with both a chloro and a nitro group, make it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for its analysis and safe handling.
Chemical Identity and Molecular Structure
This compound is a five-membered aromatic heterocycle. The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and intermolecular interactions.
Molecular Formula: C₃H₂ClN₃O₂[1][2]
Molecular Weight: 147.52 g/mol
CAS Number: 35852-75-6[3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value/Information | Source/Comment |
| Melting Point | Estimated to be a solid with a distinct melting point. A related compound, 3-chloro-5-methyl-4-nitro-1H-pyrazole, has a melting point of 111 °C.[4] Another related compound, 3-chloro-1-nitro-1H-pyrazole, has a melting point of 45-48 °C. | Direct experimental data for the title compound is not available. |
| Boiling Point | Predicted to be high, characteristic of a stable heterocyclic compound. | No experimental data available. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and acetone. | General solubility trend for pyrazole derivatives. Specific quantitative data is not available. |
| pKa | The pyrazole ring is weakly basic, and the presence of electron-withdrawing groups (chloro and nitro) is expected to decrease its basicity. | No experimental pKa value is available. |
| Appearance | Likely a crystalline solid. | Based on the properties of related compounds. |
Synthesis and Reactivity
The synthesis of this compound can be approached through the nitration of a suitable chloro-pyrazole precursor. The following represents a plausible synthetic route based on established methodologies for related compounds.[5]
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Nitrated Pyrazole Derivative (General Procedure)
This protocol is adapted from the synthesis of a related compound and serves as a general guideline.
-
Dissolution: Dissolve the starting material, 3-chloro-1H-pyrazole, in a suitable solvent such as concentrated sulfuric acid, under cooling in an ice bath.
-
Nitration: Slowly add a nitrating agent, such as fuming nitric acid, to the solution while maintaining a low temperature and stirring vigorously.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by an appropriate technique (e.g., TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections outline the expected spectral features and provide generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the proton on the pyrazole ring and a broad signal for the N-H proton. The chemical shift of the ring proton will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): A signal around 3100 cm⁻¹.
-
N=O stretch (asymmetric and symmetric): Strong absorptions typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C=N and C=C stretches (ring): Absorptions in the fingerprint region (below 1600 cm⁻¹).
-
C-Cl stretch: A signal in the lower frequency region of the spectrum.
General Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (147.52 g/mol ), taking into account the isotopic distribution of chlorine.
General Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Safety and Handling
This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions. The hazard information for related compounds suggests the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Caption: Recommended safety workflow for handling this compound.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes, analytical characterization methods, and essential safety information. While some experimental data for the title compound are yet to be reported, the information compiled herein, based on related compounds and predictive models, offers a solid foundation for researchers to handle and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is encouraged to fully elucidate the properties of this promising molecule.
References
- 1. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]
- 6. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-Chloro-4-nitro-1H-pyrazole
An In-Depth Technical Guide to 3-Chloro-4-nitro-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical properties, synthesis, reactivity, and critical applications in modern drug discovery, particularly as a scaffold for developing novel therapeutics. All protocols and claims are substantiated with field-proven insights and authoritative references to ensure scientific integrity and practical utility.
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs like Celebrex and Viagra.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold. Within this esteemed class of heterocycles, This compound (CAS Number: 35852-75-6 ) has emerged as a particularly valuable intermediate.[3][4][5]
This molecule is bifunctional, presenting two distinct and orthogonally reactive sites:
-
A chloro group at the 3-position, ideal for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.[6]
-
A nitro group at the 4-position, which can be readily reduced to an amine, providing a vector for amide bond formation, sulfonylation, or other derivatizations.[7]
This dual reactivity makes it a powerful tool for constructing diverse chemical libraries for high-throughput screening. Its designation as a "Protein Degrader Building Block" underscores its contemporary relevance in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3] This guide will explore the chemistry and application of this compound, providing the technical foundation needed to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 35852-75-6 | [3] |
| Molecular Formula | C₃H₂ClN₃O₂ | [3][8][9] |
| Molecular Weight | 147.52 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-chloro-4-nitro-1H-pyrazole | [8] |
| Predicted Boiling Point | 337.6 ± 22.0 °C | [10] |
| Predicted XlogP | 1.0 | [8] |
| Monoisotopic Mass | 146.98355 Da | [8] |
| Appearance | (Typically a solid at room temperature) | General |
| Storage | Room temperature | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles can be achieved through various routes, often involving the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[11] A plausible and illustrative synthesis of this compound involves a two-step sequence starting from 1H-pyrazole: regioselective nitration followed by chlorination.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Mechanistic Rationale:
-
Nitration: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to regioselective nitration under standard conditions (e.g., a mixture of nitric and sulfuric acid). The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
-
Chlorination: Following nitration, the electron-withdrawing effect of the nitro group deactivates the ring towards further electrophilic attack. However, chlorination can be achieved using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction likely proceeds via a radical mechanism or an electrophilic attack on the tautomeric pyrazolone form. The C3/C5 positions are targeted, and in this case, leads to the desired 3-chloro product.
Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile synthetic intermediate. The chloro and nitro groups serve as orthogonal functional handles for diversification.
Caption: Key synthetic transformations of this compound.
Key Transformations:
-
Palladium-Catalyzed Cross-Coupling at C3: The C-Cl bond is an excellent substrate for various cross-coupling reactions.[6] This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Nucleophilic Aromatic Substitution (SNAAr): While less common than cross-coupling for this substrate, direct substitution of the chloride by potent nucleophiles is also a potential reaction pathway.
-
Reduction of the Nitro Group at C4: The nitro group can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂).[7] This resulting 4-aminopyrazole is a critical intermediate for introducing new functionalities via amide couplings, sulfonamide formation, or reductive amination.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, step-by-step methodology for a representative Suzuki coupling reaction to synthesize a 3-aryl-4-nitro-1H-pyrazole derivative.
Objective: To synthesize 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Causality: The flask is flame-dried to remove moisture, which can decompose the catalyst and boronic acid. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.
-
-
Catalyst Preparation: In a separate vial, add Palladium(II) acetate and SPhos ligand. Add a small amount of dioxane and swirl to pre-form the active catalyst complex.
-
Expertise: Pre-forming the catalyst complex ensures efficient initiation of the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step with the electron-deficient pyrazole chloride.
-
-
Reaction Assembly: Add the catalyst slurry to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Trustworthiness: The inert atmosphere is critical. Oxygen can oxidize the Pd(0) active species, killing the catalyst and halting the reaction.
-
-
Solvent Addition & Reflux: Add dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Causality: The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Refluxing provides the activation energy needed for the reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Combine the pure fractions and remove the solvent to yield the final product.
-
Verification: The structure and purity of the final compound, 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Applications in Drug Discovery and Development
The this compound scaffold is a gateway to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][11][12]
-
Antimalarial and Antiviral Agents: Substituted 4-nitro-1H-pyrazoles have been synthesized and evaluated for their activity against Plasmodium falciparum (malaria) and SARS-CoV-2.[13] For example, derivatives where the C3 position is functionalized with complex amines or thioethers have shown potent antimalarial activity.[13]
-
Kinase Inhibitors: The pyrazole core is a common feature in kinase inhibitors used in oncology. The ability to diversify the C3 and C4 positions allows for fine-tuning interactions within the ATP-binding pocket of target kinases.
-
Antiproliferative Agents: A wide range of pyrazole derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[1][12] The synthetic flexibility offered by this building block allows for the rapid generation of compound libraries to screen for potent antiproliferative hits.
Caption: Logical workflow from building block to drug candidate.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related nitroaromatic and chlorinated heterocyclic compounds can be used to establish prudent handling practices.[14][15][16]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[14]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin exposure.[14]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[15]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]
-
-
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 35852-75-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 35852-75-6 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C3H2ClN3O2 | CID 18769507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazole,4-chloro-3-nitro-(9CI) CAS#: 400752-98-9 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-nitro-1H-pyrazole
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide provides an in-depth technical exploration of a particularly valuable derivative: 3-chloro-4-nitro-1H-pyrazole .
This molecule is more than a simple heterocyclic compound; it is a highly functionalized building block, engineered with strategically placed reactive sites. The presence of a chloro group, a nitro moiety, and an acidic N-H proton on the aromatic pyrazole ring makes it an exceptionally versatile synthon for constructing complex molecular architectures, particularly in the synthesis of compound libraries for high-throughput screening and the development of protein degraders.[3] This document will dissect its molecular structure, from its fundamental properties and spectroscopic signature to its synthesis and reactivity, providing researchers and drug development professionals with the foundational knowledge required to leverage its full potential.
Core Molecular Properties and Structural Framework
The fundamental identity of this compound is defined by its elemental composition and the spatial arrangement of its atoms. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The substituents at the 3- and 4-positions profoundly influence the molecule's electronic distribution and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClN₃O₂ | [3][5] |
| Molecular Weight | 147.52 g/mol | [3] |
| CAS Number | 35852-75-6 | [3][6] |
| Appearance | White to off-white solid | [7] |
| Canonical SMILES | C1=C(--INVALID-LINK--[O-])C(=NN1)Cl | [5] |
| InChI Key | GWCLPNSISWCBJD-UHFFFAOYSA-N | [5] |
The chloro and nitro groups are potent electron-withdrawing groups. The nitro group, in particular, significantly decreases the electron density of the pyrazole ring, which enhances the acidity of the N-H proton and influences the regioselectivity of subsequent reactions. The chlorine atom serves as a versatile handle, primarily acting as a leaving group in nucleophilic substitution reactions or as a coupling partner in palladium-catalyzed cross-coupling reactions.[8]
Caption: 2D structure of this compound.
Spectroscopic Signature: A Guide to Structural Verification
Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A key signal appears as a singlet in the aromatic region (typically δ 8.0-8.5 ppm), corresponding to the proton at the C5 position of the pyrazole ring.[7] Another, often broad, signal will be present for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show three distinct signals for the three carbon atoms of the pyrazole ring, with chemical shifts influenced by the attached chloro and nitro substituents.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks, [M]+ and [M+2]+, separated by two mass units, which is a definitive indicator of a monochlorinated compound. Predicted collision cross-section (CCS) values can further aid in identification.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
-
N-H Stretch: A moderate to sharp absorption band is expected in the range of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrazole ring.[9]
-
N=O Stretch (Nitro Group): The nitro group will produce two strong, characteristic absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C=N Stretch: A band in the 1590-1620 cm⁻¹ region can be attributed to the C=N stretching vibration within the aromatic pyrazole ring.[9]
Crystallographic Analysis and Solid-State Structure
Specifically, 4-chloro-1H-pyrazole is known to form trimeric, hydrogen-bonded assemblies.[10][11] It is highly probable that this compound would engage in similar N-H···N hydrogen bonding, a fundamental interaction that governs its crystal packing, melting point, and solubility characteristics. The planarity of the pyrazole ring is a defining feature, though slight deviations can occur due to crystal packing forces.
Synthesis and Chemical Reactivity: A Chemist's Perspective
The utility of this compound as a building block is rooted in its synthesis and subsequent reactivity.
Protocol: Synthesis via Nitration
A common and effective method for synthesizing this compound is the direct nitration of a 3-chloropyrazole precursor. The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.
Objective: To introduce a nitro group at the C4 position of 3-chloro-1H-pyrazole.
Methodology:
-
Reaction Setup: To a cooled (0 °C) solution of concentrated sulfuric acid, add 3-chloro-1H-pyrazole portion-wise while maintaining the temperature.
-
Nitration: Add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5-10 °C. The strong electron-withdrawing effect of the chloro group and the protonated pyrazole ring directs the electrophilic nitronium ion (NO₂⁺) to the C4 position.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Caption: Workflow for the synthesis of this compound.
Key Reactive Sites and Transformations
The true value of this molecule lies in the differential reactivity of its functional groups.
-
N-H Acidity and N-Alkylation: The N-H proton is acidic and can be readily deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents at the N1 position, a common strategy in drug design to modulate solubility and target engagement.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C3 position can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for building molecular diversity from the pyrazole core.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂). This transformation is particularly powerful as it introduces a nucleophilic site on the pyrazole ring, enabling a host of further derivatizations, such as amide bond formation or the construction of fused heterocyclic systems.[12]
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C and C-N bonds to introduce aryl, alkyl, or amino functionalities.[8]
Applications in Drug Discovery and Chemical Biology
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its trifunctional nature allows for a modular and divergent synthetic approach, making it ideal for generating libraries of compounds for screening against various biological targets.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a well-established scaffold for inhibitors of protein kinases, a critical class of enzymes in cancer signaling pathways.[13] By derivatizing the three reactive sites of this compound, chemists can systematically explore the chemical space around the pyrazole core to optimize binding affinity and selectivity.
-
Protein Degradation Technology: The molecule is listed as a building block for protein degraders.[3] This suggests its use in synthesizing Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.
-
Antimicrobial and Anti-inflammatory Agents: Pyrazole derivatives have a long history of use as antimicrobial and anti-inflammatory agents.[2][4] The ability to rapidly generate analogs from this starting material facilitates structure-activity relationship (SAR) studies to develop new agents in these therapeutic areas.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is paramount.
-
Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[14][15] It is crucial to avoid creating dust and to ensure adequate ventilation when handling.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a quintessential example of a modern chemical building block, designed for versatility and efficiency in synthesis. Its molecular structure, characterized by an electron-deficient aromatic pyrazole core with three distinct and differentially reactive functional groups, provides a robust platform for the development of novel chemical entities. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements empowers researchers in medicinal chemistry and materials science to fully exploit its potential in creating the next generation of therapeutics and functional molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 35852-75-6 [chemicalbook.com]
- 7. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectjournals.com [connectjournals.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of 3-Chloro-4-nitro-1H-pyrazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-chloro-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide synthesizes theoretical predictions with spectral data from analogous structures to provide a comprehensive analytical framework.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities.[1] The introduction of a chloro group at the 3-position and a nitro group at the 4-position significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the pyrazole ring. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Molecular Structure and Properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The electron-withdrawing nature of the chloro and nitro substituents dramatically affects the chemical shifts of the pyrazole ring's proton and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single resonance for the proton at the 5-position (H-5) and a broad signal for the N-H proton.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | 8.0 - 8.5 | Singlet (s) | The strong deshielding effect of the adjacent nitro group and the overall electron-deficient nature of the ring will shift this proton significantly downfield. |
| N-H | Variable (broad) | Singlet (br s) | The chemical shift is dependent on solvent and concentration. Exchange with deuterium oxide (D₂O) would cause this signal to disappear. |
Causality of Chemical Shifts: The electron-withdrawing nitro group at C-4 and the chloro group at C-3 create a highly electron-deficient aromatic system. This deshields the remaining C-H proton (H-5), causing its resonance to appear at a characteristically low field. For comparison, the H-5 proton in the analogous 3-chloro-1-methyl-4-nitro-1H-pyrazole appears at 8.16 ppm in CDCl₃.[3]
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility.
Caption: Workflow for ¹H NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-3 | 145 - 155 | Attached to the electronegative chlorine atom, its resonance will be downfield. |
| C-4 | 125 - 135 | Directly bonded to the nitro group, this carbon will be significantly deshielded. |
| C-5 | 110 - 120 | The carbon bearing the only proton is expected to be the most upfield of the ring carbons. |
Mechanistic Insights: The carbon atoms directly attached to the electron-withdrawing chloro (C-3) and nitro (C-4) groups are expected to resonate at lower fields due to a decrease in electron density. The relative positions of these signals are diagnostic for the substitution pattern on the pyrazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bond, the pyrazole ring, and the nitro group.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3400 | Medium-Strong | Stretching |
| C-H (aromatic) | 3100 - 3150 | Medium | Stretching |
| C=N (ring) | 1460 - 1480 | Medium-Strong | Stretching |
| C=C (ring) | 1570 - 1600 | Medium-Strong | Stretching |
| NO₂ (asymmetric) | 1500 - 1560 | Strong | Stretching |
| NO₂ (symmetric) | 1300 - 1360 | Strong | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
Interpretation: The presence of a broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibration, characteristic of the 1H-pyrazole tautomer.[4] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive for its presence.[4] The fingerprint region will contain complex vibrations, including the C-Cl stretch.
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will be characterized by the molecular ion peak and fragment ions resulting from the loss of specific groups.
Predicted Mass Spectrometry Data:
The following table summarizes the predicted m/z values for various adducts of this compound.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 147.99083 |
| [M+Na]⁺ | 169.97277 |
| [M-H]⁻ | 145.97627 |
| [M]⁺ | 146.98300 |
Fragmentation Pathway: The molecular ion ([M]⁺) is expected to be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) should be visible. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).
Experimental Protocol: Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition.
Conclusion
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the ¹H NMR Spectrum of 3-Chloro-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The document details the theoretical basis for the expected spectrum, a validated experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted pyrazoles.
Introduction: The Chemical and Biological Importance of this compound
This compound is a functionalized pyrazole derivative. The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties.[1][2] The specific substitution pattern of a chloro group at the 3-position and a nitro group at the 4-position renders this molecule an important intermediate for further chemical modifications in drug discovery programs.
Given its role as a synthetic precursor, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular architecture. This guide aims to provide a robust framework for understanding and utilizing the ¹H NMR spectrum of this compound.
Predicting the ¹H NMR Spectrum: A Theoretical Analysis
The structure of this compound dictates a simple but informative ¹H NMR spectrum. The molecule possesses two distinct types of protons: one attached to a carbon of the pyrazole ring (C-H) and one attached to a nitrogen (N-H).
-
The C5-H Proton: This proton is located on the 5th carbon of the pyrazole ring. Its chemical environment is significantly influenced by the adjacent electron-withdrawing nitro group at the C4 position and the overall aromatic character of the pyrazole ring. This electronic deshielding is predicted to shift the resonance of the C5-H proton to a downfield region of the spectrum.
-
The N1-H Proton: The proton on the nitrogen at the 1-position is acidic and capable of hydrogen bonding. Its chemical shift is highly sensitive to the experimental conditions, particularly the choice of solvent, concentration, and temperature. In aprotic, hydrogen-bond-accepting solvents, this proton is expected to appear as a broad signal at a very downfield chemical shift.
Table 1: Predicted ¹H NMR Parameters for this compound
| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Expected Multiplicity | Rationale for Chemical Shift |
| C5-H | ~ 8.5 - 9.5 | Singlet (s) | Strong deshielding from the adjacent electron-withdrawing nitro group. |
| N1-H | ~ 13.0 - 15.0 | Broad Singlet (br s) | Acidic proton, involved in hydrogen bonding with the solvent. |
Experimental Protocol for High-Fidelity ¹H NMR Acquisition
Adherence to a standardized and well-justified experimental protocol is crucial for obtaining reproducible and high-quality NMR data.
3.1. Sample Preparation
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to act as a hydrogen bond acceptor helps to slow down the exchange rate of the N-H proton, leading to a more observable signal. In contrast, solvents like chloroform-d (CDCl₃) may result in a very broad or unobservable N-H peak due to rapid chemical exchange.
-
Sample Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal set to 0.00 ppm.
3.2. Spectrometer Parameters (400 MHz)
Table 2: Recommended Acquisition Parameters
| Parameter | Value | Justification |
| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay, improving the duty cycle of the experiment. |
| Acquisition Time | 3.0 s | Sufficient to ensure good digital resolution of the signals. |
| Relaxation Delay | 2.0 s | Allows for adequate relaxation of the protons between pulses, ensuring accurate signal integration. |
| Number of Scans | 16 | Typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. |
| Spectral Width | -2 to 16 ppm | A wide spectral window is necessary to encompass the signals of the analyte, residual solvent, and the internal standard, especially the downfield N-H proton. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |
3.3. Experimental Workflow
Caption: Diagram of the ¹H NMR experimental and data analysis workflow.
Interpretation of the ¹H NMR Spectrum
A representative ¹H NMR spectrum of this compound in DMSO-d₆ will display two key signals:
-
A sharp singlet observed around 8.8 ppm. This peak is assigned to the C5-H proton. The absence of coupling confirms that there are no adjacent protons within a three-bond distance. Its downfield position is consistent with the strong electron-withdrawing nature of the nitro group.
-
A broad singlet appearing at approximately 14.5 ppm. This signal corresponds to the N1-H proton. The significant downfield shift is characteristic of an acidic proton involved in strong hydrogen bonding with the DMSO-d₆ solvent. The broadness of the signal is a result of quadrupolar effects from the adjacent nitrogen atom and chemical exchange.
The integration of these two signals should yield a 1:1 ratio, corresponding to the single proton represented by each peak.
Considerations for Purity Analysis
¹H NMR spectroscopy is a powerful tool for assessing the purity of a sample. When analyzing the spectrum of this compound, particular attention should be paid to:
-
Residual Solvents: Signals from solvents used during the synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane) may be present.
-
Starting Materials: The presence of unreacted starting materials would be indicated by their characteristic signals.
-
Isomeric Impurities: Depending on the synthetic route, the formation of regioisomers could be possible and would likely present a different set of signals in the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural confirmation. By following the detailed experimental protocol and understanding the theoretical basis for the observed chemical shifts and multiplicities, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for ensuring the quality and reliability of chemical data in research and development settings.
References
An In-depth Technical Guide to the ¹³C NMR of 3-Chloro-4-nitro-1H-pyrazole
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document offers a predictive overview of the ¹³C NMR spectrum, a detailed, field-proven protocol for its experimental acquisition, and a discussion of the underlying chemical principles governing the spectral features. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy.
Introduction: The Structural Significance of this compound
This compound belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities[1]. The introduction of a chlorine atom at the 3-position and a nitro group at the 4-position significantly modulates the electronic properties and reactivity of the pyrazole ring, making it a valuable synthon for the development of novel therapeutic agents and functional materials. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds, providing direct insight into the carbon skeleton[2].
Predicted ¹³C NMR Spectrum of this compound
As of the latest literature review, a publicly available, experimentally verified ¹³C NMR spectrum for this compound has not been reported. However, a reliable prediction of the chemical shifts can be derived from the analysis of substituent effects on the pyrazole ring. The presence of a strongly electron-withdrawing nitro group and an electronegative chlorine atom will significantly influence the chemical shifts of the three carbon atoms in the pyrazole ring (C3, C4, and C5).
Core Principles of Prediction:
The chemical shift of a carbon atom in an aromatic system is highly sensitive to the electron density at that position. Electron-withdrawing groups deshield nearby carbon atoms, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C4 position is expected to strongly deshield the C4 carbon. Its influence will also extend to the adjacent C3 and C5 carbons, causing a moderate downfield shift.
-
The Chlorine Atom (-Cl): The chlorine atom at the C3 position exerts a dual effect: an electron-withdrawing inductive effect and a weak electron-donating resonance effect. The inductive effect is dominant, leading to a significant deshielding of the directly attached C3 carbon.
By analyzing the known ¹³C NMR data of related compounds such as 4-nitropyrazole and 4-chloropyrazole, we can estimate the chemical shifts for this compound. In solid-state NMR studies of 3,5-dimethyl-4-nitropyrazole, the presence of the nitro group has been shown to significantly influence the chemical shifts of the ring carbons[3].
Predicted Chemical Shift Assignments:
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, based on the additive effects of the chloro and nitro substituents on a pyrazole ring. These values are estimates and should be confirmed by experimental data.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | ~145-155 | Directly attached to the electronegative chlorine atom, leading to significant deshielding. The adjacent nitro group also contributes to the downfield shift. |
| C4 | ~125-135 | Directly attached to the strongly electron-withdrawing nitro group, resulting in substantial deshielding. |
| C5 | ~130-140 | Influenced by the electron-withdrawing effects of both the nitro group at C4 and the chlorine atom at C3, leading to a downfield shift. |
Experimental Protocol for ¹³C NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Part 1: Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. The following steps should be followed meticulously.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Due to the polar nature of the nitro group, solvents such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆) are recommended. Test the solubility of a small amount of the compound in the non-deuterated version of the solvent first[4].
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time[5][6]. For highly sensitive modern spectrometers, lower concentrations may be feasible.
-
Sample Filtration: It is crucial to remove any particulate matter from the sample solution, as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, modern spectrometers can accurately reference the spectrum to the residual solvent signal, making an internal standard often unnecessary for routine characterization.
Part 2: Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.
-
Instrument Initialization: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically 0-200 ppm.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for a qualitative spectrum. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbon atoms) is necessary.
-
Acquisition Time (AQ): This will be determined by the spectral width and the number of data points. A typical value is 1-2 seconds.
-
Part 3: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Perform an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the deuterated solvent. For example, the central peak of the CDCl₃ triplet is at 77.16 ppm.
-
Peak Picking and Integration: Identify all the peaks in the spectrum and record their chemical shifts. While routine proton-decoupled ¹³C NMR spectra are generally not suitable for accurate integration, the relative intensities can provide some qualitative information[2].
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR spectrum of this compound.
Caption: Experimental workflow for ¹³C NMR analysis.
Logical Relationships of Substituent Effects
The following diagram illustrates the influence of the chloro and nitro substituents on the ¹³C chemical shifts of the pyrazole ring.
Caption: Influence of substituents on ¹³C chemical shifts.
Conclusion and Future Perspectives
This technical guide provides a robust framework for understanding and experimentally determining the ¹³C NMR spectrum of this compound. While the predicted chemical shifts offer a valuable starting point for spectral assignment, experimental verification is essential. The detailed protocol provided herein is designed to yield high-quality, reproducible data that will be of significant value to researchers working with this and related heterocyclic systems. Future work should focus on the experimental determination and full assignment of the ¹³C NMR spectrum, potentially employing advanced techniques such as 2D NMR (HSQC, HMBC) for unambiguous assignment of all carbon and proton signals.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-nitro-1H-pyrazole
This guide provides a comprehensive examination of the mass spectrometric behavior of 3-Chloro-4-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation, offering both theoretical insights and practical methodologies for its characterization.
Introduction: The Analytical Imperative for this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in a multitude of biologically active molecules.[1] The presence of both a chloro and a nitro group on the pyrazole ring imparts distinct chemical properties that are crucial for its biological function and, consequently, for its analytical characterization. Mass spectrometry serves as a definitive tool for the structural elucidation and quantification of such compounds, providing unambiguous confirmation of molecular weight and offering a detailed fingerprint through its fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is essential for metabolite identification, degradation product analysis, and quality control in synthetic chemistry.
This guide will explore the mass spectrometry of this compound through the lens of two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will dissect the characteristic fragmentation pathways, supported by established principles of gas-phase ion chemistry, and provide robust, field-tested protocols for acquiring high-quality mass spectra.
Predicted Ionization Behavior and Molecular Ion Confirmation
The starting point for any mass spectrometric analysis is the confident identification of the molecular ion. The molecular formula for this compound is C₃H₂ClN₃O₂.[2] This gives it a monoisotopic mass of approximately 146.98 Da.[3] The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, containing ³⁵Cl).
Electron Ionization (EI)
In EI, the molecule is bombarded with high-energy electrons, typically 70 eV, leading to the formation of a radical cation (M⁺•). Given the presence of the aromatic-like pyrazole ring, the molecular ion is expected to be reasonably stable and thus readily observable.
Electrospray Ionization (ESI)
ESI is a soft ionization technique, ideal for polar molecules. This compound, with its polar nitro group and acidic N-H proton, is well-suited for ESI analysis.
-
Positive Ion Mode: In positive ion mode, protonation is the most likely ionization mechanism, resulting in the formation of the [M+H]⁺ ion at m/z 147.99.[3] Adduct formation with common ESI mobile phase components, such as sodium ([M+Na]⁺ at m/z 169.97) or ammonium ([M+NH₄]⁺ at m/z 165.02), is also possible and can aid in confirming the molecular weight.[3]
-
Negative Ion Mode: In negative ion mode, deprotonation of the acidic pyrazole N-H is highly probable, yielding an [M-H]⁻ ion at m/z 145.98.[3] This is often a very efficient ionization pathway for N-H containing heterocycles.
The following table summarizes the predicted m/z values for the primary ions of this compound.
| Ionization Mode | Adduct | Predicted m/z ([³⁵Cl]) | Predicted m/z ([³⁷Cl]) |
| EI | [M]⁺• | 146.98 | 148.98 |
| ESI (+) | [M+H]⁺ | 147.99 | 149.99 |
| ESI (+) | [M+Na]⁺ | 169.97 | 171.97 |
| ESI (-) | [M-H]⁻ | 145.98 | 147.98 |
| Data sourced from PubChem CID 18769507.[3] |
Elucidating the Fragmentation Pathways
The true power of mass spectrometry lies in the analysis of fragment ions, which provide a roadmap to the molecule's structure. While an experimental spectrum for this compound is not publicly available, we can construct a highly probable fragmentation scheme based on extensive studies of related nitroaromatic and pyrazole compounds.[4][5]
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion (M⁺• at m/z 147/149) will undergo a series of characteristic cleavages. The nitro group is a major driver of fragmentation in aromatic compounds.[4]
Primary Fragmentation Events:
-
Loss of Nitrogen Dioxide (•NO₂): This is a hallmark fragmentation of nitroaromatic compounds, leading to the formation of a chloropyrazole radical cation. The loss of 46 Da results in a fragment at m/z 101/103.
-
Loss of Nitric Oxide (•NO): A rearrangement followed by the loss of 30 Da can occur, yielding an ion at m/z 117/119. This is often followed by the loss of CO.
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond (loss of 35/37 Da) would result in an ion at m/z 112.
Secondary Fragmentation of the Pyrazole Ring: The pyrazole ring itself is prone to cleavage. A characteristic fragmentation of pyrazoles is the loss of hydrogen cyanide (HCN).[4][6]
-
The fragment at m/z 101/103 (from •NO₂ loss) can subsequently lose HCN (27 Da) to produce an ion at m/z 74/76.
The proposed EI fragmentation pathway is visualized in the diagram below.
References
- 1. 3-chloro-5-methyl-4-nitro-1H-pyrazole [stenutz.eu]
- 2. This compound | C3H2ClN3O2 | CID 18769507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole [webbook.nist.gov]
An In-depth Technical Guide to the FT-IR Analysis of 3-Chloro-4-nitro-1H-pyrazole
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Chloro-4-nitro-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this significant heterocyclic compound.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug discovery. The introduction of specific substituents, such as a chloro group and a nitro group, onto the pyrazole ring can profoundly modulate the molecule's electronic properties, reactivity, and biological interactions. This compound, with its unique substitution pattern, presents a valuable synthon for the development of novel therapeutic candidates. Understanding its structural and vibrational characteristics through techniques like FT-IR spectroscopy is paramount for its identification, quality control, and the elucidation of its chemical behavior.
The Principles of FT-IR Spectroscopy in the Context of this compound
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure.
For this compound, FT-IR analysis allows for the identification of key functional groups:
-
N-H group: Present in the pyrazole ring.
-
C-H group: Aromatic C-H on the pyrazole ring.
-
C=C and C=N bonds: Constituting the pyrazole ring.
-
NO₂ group: The nitro substituent.
-
C-Cl group: The chloro substituent.
Each of these groups exhibits characteristic absorption bands in the infrared spectrum, providing a molecular fingerprint of the compound.
Molecular Structure of this compound
To fully appreciate the FT-IR spectrum, a clear understanding of the molecule's structure is essential.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring the FT-IR Spectrum
A robust experimental protocol is critical for obtaining a high-quality and reproducible FT-IR spectrum.
Synthesis of this compound (Illustrative)
While various synthetic routes exist for substituted pyrazoles, a common approach involves the cyclization of a suitably functionalized precursor. The synthesis of nitropyrazoles often involves the nitration of a pyrazole starting material. For instance, the nitration of pyrazole with a mixture of nitric and sulfuric acid typically yields 4-nitropyrazole.[1] Subsequent chlorination could then be performed to yield the target compound.
It is imperative to consult detailed and validated synthetic procedures from peer-reviewed literature and to conduct a thorough safety assessment before undertaking any chemical synthesis.
Sample Preparation and FT-IR Measurement
For solid samples like this compound, the KBr pellet method is a standard and effective technique for FT-IR analysis.
Step-by-Step Protocol:
-
Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The grinding should be thorough to ensure a fine, homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 32 or 64) is recommended to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
In-depth FT-IR Spectral Analysis of this compound
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following analysis is based on established group frequencies and data from computational studies on pyrazole and its derivatives.[2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3180 | N-H stretching | Pyrazole ring | Medium-Strong |
| ~3100 | C-H stretching | Pyrazole ring | Medium |
| ~1560 | C=C stretching | Pyrazole ring | Medium-Strong |
| ~1520 | Asymmetric NO₂ stretching | Nitro group | Strong |
| ~1470 | C=N stretching | Pyrazole ring | Medium-Strong |
| ~1350 | Symmetric NO₂ stretching | Nitro group | Strong |
| ~1050 | Ring breathing | Pyrazole ring | Medium |
| ~850 | C-N stretching | Pyrazole-NO₂ | Medium |
| ~750 | C-Cl stretching | Chloro group | Medium-Strong |
| Below 700 | Out-of-plane bending | Ring and substituents | Variable |
Detailed Interpretation:
-
N-H and C-H Stretching Region (3200-3000 cm⁻¹): A prominent band around 3180 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1] The C-H stretching vibration of the pyrazole ring is expected to appear around 3100 cm⁻¹.
-
Double Bond Region (1600-1400 cm⁻¹): This region is rich with information about the pyrazole ring. The C=C and C=N stretching vibrations typically appear as a series of bands. For this compound, expect strong absorptions around 1560 cm⁻¹ and 1470 cm⁻¹ corresponding to these ring vibrations.
-
Nitro Group Vibrations (1550-1300 cm⁻¹): The nitro group gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration appears at a higher frequency, typically around 1520 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, around 1350 cm⁻¹.[1] These two intense peaks are a definitive indicator of the presence of the nitro group.
-
Fingerprint Region (below 1300 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.
-
Ring Vibrations: The "ring breathing" mode of the pyrazole nucleus can be observed around 1050 cm⁻¹.
-
C-N and C-Cl Stretching: The stretching vibration of the C-N bond connecting the nitro group to the pyrazole ring is expected around 850 cm⁻¹. The C-Cl stretching vibration typically appears in the range of 800-600 cm⁻¹, and for this molecule, a medium to strong band around 750 cm⁻¹ is anticipated.
-
Bending Vibrations: Various in-plane and out-of-plane bending vibrations of the ring and its substituents also occur in this region, contributing to the unique fingerprint of the spectrum.
-
The Causality Behind Spectral Features: Electronic Effects of Substituents
The positions of the FT-IR absorption bands are not static; they are influenced by the electronic environment within the molecule. In this compound, both the chloro and nitro groups are electron-withdrawing.
-
Effect on the Pyrazole Ring: The electron-withdrawing nature of these substituents will decrease the electron density within the pyrazole ring. This can lead to a slight increase in the force constants of the C=C and C=N bonds, potentially shifting their stretching frequencies to slightly higher wavenumbers compared to unsubstituted pyrazole.
-
Effect on the N-H Bond: The decreased electron density in the ring can also influence the N-H bond, potentially leading to a slight shift in its stretching frequency.
Trustworthiness and Self-Validation in FT-IR Analysis
To ensure the trustworthiness of the FT-IR analysis, a self-validating system of checks and comparisons should be employed:
-
Purity Assessment: The presence of unexpected peaks in the spectrum may indicate impurities. For example, a broad band in the 3500-3200 cm⁻¹ region could suggest the presence of water.
-
Comparison with Theoretical Data: Comparing the experimental spectrum with a theoretically calculated spectrum (e.g., using Density Functional Theory - DFT) can provide a high degree of confidence in the peak assignments. DFT calculations can predict the vibrational frequencies and intensities with good accuracy.[2][3]
-
Cross-validation with Other Techniques: Correlating the FT-IR data with results from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and validated structural elucidation.
Safety Considerations
Working with nitrated heterocyclic compounds requires strict adherence to safety protocols.
-
Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Thermal Stability: Nitrated compounds can be thermally sensitive and potentially explosive, especially in the presence of impurities or upon sudden heating. Avoid grinding the material too vigorously and protect it from shock and friction.
-
Disposal: All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound. A thorough understanding of the principles of vibrational spectroscopy, coupled with a meticulous experimental approach, allows for the unambiguous identification of the compound's key functional groups and provides insights into its molecular structure. The detailed spectral analysis presented in this guide serves as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds, enabling them to confidently identify and characterize their molecules of interest.
References
A Technical Guide to the Annular Tautomerism of 3-Chloro-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole scaffolds are cornerstones in medicinal chemistry, valued for their diverse biological activities.[1][2] Their utility, however, is intrinsically linked to a fundamental chemical property: tautomerism. This phenomenon, where a molecule exists in two or more interconvertible forms, can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability.[3] This guide provides an in-depth technical examination of the annular tautomerism of 3-chloro-4-nitro-1H-pyrazole, a substituted pyrazole with significant potential in drug design. We will explore the structural nuances of its tautomeric forms, present a multi-faceted approach for their characterization using spectroscopic and computational methods, and discuss the critical implications of tautomeric preference in the drug development pipeline.
Introduction: The Significance of Tautomerism in Pyrazole-Based Drug Design
Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[3] In heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly common. For asymmetrically substituted pyrazoles like this compound, this manifests as annular tautomerism , where a proton shifts between the two nitrogen atoms of the pyrazole ring (N1 and N2).[2][3]
This seemingly subtle shift has profound consequences for drug development:
-
Receptor Interactions: The position of the N-H proton donor and the lone-pair acceptor nitrogen atom dictates the molecule's hydrogen bonding capabilities. As drug-receptor binding is highly specific, the dominant tautomer will exhibit a distinct interaction profile.[4]
-
Physicochemical Properties: Tautomers can differ in polarity, pKa, solubility, and lipophilicity, all of which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).
-
Intellectual Property: A comprehensive understanding and characterization of all potential tautomeric forms are essential for securing robust patent claims.
The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] Therefore, a rigorous understanding of the tautomeric behavior of novel pyrazole derivatives is not an academic exercise but a prerequisite for rational drug design.
The Tautomeric Equilibrium of this compound
The central issue for this compound is the equilibrium between two possible tautomers. Due to the migration of the proton between the two ring nitrogens, the numbering of the ring changes, leading to two distinct chemical entities.[3]
The two tautomers are:
-
This compound (Tautomer A)
-
5-Chloro-4-nitro-1H-pyrazole (Tautomer B)
The position of this equilibrium is not static; it is influenced by several factors, including:
-
Electronic Effects of Substituents: The electron-withdrawing nature of the chloro and nitro groups significantly impacts the electron density of the pyrazole ring, influencing which nitrogen is more likely to be protonated.[3][6] Generally, electron-donating groups tend to favor the tautomer where they are at the C3 position, while strong electron-withdrawing groups can stabilize the tautomer where they are at the C5 position.[3]
-
Solvent Polarity: The solvent can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. Polar protic solvents, for instance, can form hydrogen bonds with the pyrazole nitrogens, shifting the equilibrium.[3]
-
Physical State: The tautomer that predominates in the solid state, often dictated by crystal packing forces, may not be the most abundant tautomer in solution.[7]
Methodologies for Tautomer Characterization
Determining the dominant tautomer and the equilibrium constant (KT) requires a combination of advanced analytical techniques and computational modeling.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for studying tautomerism in solution.[8]
-
¹H NMR: The chemical shift of the C5-H proton will be different in Tautomer A versus Tautomer B. However, if the proton exchange between the nitrogens is fast on the NMR timescale, a single, averaged signal will be observed. Low-temperature NMR experiments can "freeze out" the equilibrium, allowing for the observation and integration of signals from individual tautomers.[9]
-
¹³C NMR: The chemical shifts of C3 and C5 are highly sensitive to the tautomeric form. In cases of rapid exchange, coalescence of the C3 and C5 signals into a broad band may be observed.[3] Solid-state ¹³C CP/MAS NMR can be used to identify the tautomeric form present in the crystal lattice.[7][10]
-
¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shifts of the "pyrrole-like" N-H nitrogen and the "pyridine-like" sp² nitrogen are distinct, providing unambiguous evidence for the tautomeric state.[11]
X-ray Crystallography provides the definitive structure in the solid state. By determining the precise location of all atoms, including the hydrogen on the nitrogen, it can unambiguously identify which tautomer is present in the crystal.[9][12] It is crucial to remember that this represents the most stable form in the solid state, which may differ from the solution-phase equilibrium.[7]
Computational Chemistry
Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers.[13][14] By calculating the ground-state electronic energy of each tautomer, we can predict which form is thermodynamically favored.
A typical computational workflow involves:
-
Geometry Optimization: The 3D structure of each tautomer is optimized to find its lowest energy conformation.
-
Frequency Calculation: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A higher-level basis set is used to calculate a more accurate electronic energy.
-
Solvation Modeling: To simulate solution-phase conditions, a continuum solvation model (like the Polarizable Continuum Model, PCM) can be applied to account for the effect of the solvent.[15]
The relative stability (ΔE) is the difference in the final energies of the two tautomers.
Experimental and Computational Protocols
To provide actionable insights, this section details standardized protocols for investigating the tautomerism of this compound.
Protocol 1: NMR Analysis in Solution
Objective: To determine the tautomeric ratio in a given solvent.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of compounds and slowing down N-H proton exchange compared to protic solvents.[3]
-
-
¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).
-
Low-Temperature NMR: If signals are broad or appear averaged, cool the sample in the NMR probe in decrements of 10 K (e.g., from 298 K down to 223 K or lower). Acquire spectra at each temperature until sharp, distinct signals for both tautomers are resolved.
-
Rationale: Lowering the temperature slows the rate of proton exchange, allowing the NMR experiment to detect the individual tautomers.[9]
-
-
Data Analysis: Once resolved, integrate the corresponding signals for each tautomer in the ¹H spectrum. The ratio of the integrals directly corresponds to the tautomeric ratio (KT = [Tautomer B] / [Tautomer A]).
Protocol 2: DFT Calculation for Relative Stability
Objective: To predict the thermodynamically favored tautomer in the gas phase and in solution.
Methodology:
-
Structure Building: Build the 3D structures of both this compound and 5-chloro-4-nitro-1H-pyrazole using molecular modeling software.
-
Geometry Optimization & Frequency Calculation: Perform a full geometry optimization and frequency calculation using a reliable DFT functional and basis set, for example, B3LYP/6-311++G(d,p) .[3][13]
-
Rationale: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) and polarization functions (d,p) necessary for accurately describing systems with lone pairs and pi-systems.[6]
-
-
Verification: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.
-
Solvation Effects: Re-run the optimization calculations including a PCM model for a solvent of interest (e.g., water, DMSO) to evaluate the influence of the medium on tautomer stability.[15]
-
Energy Comparison: Compare the final electronic energies (corrected with ZPVE) for both tautomers in the gas phase and in solution. The tautomer with the lower energy is the predicted most stable form.
Data Presentation and Visualization
Clear data presentation is essential for interpretation and comparison.
Table 1: Predicted Relative Energies of Tautomers
| Tautomer | Gas Phase ΔE (kcal/mol) | DMSO ΔE (kcal/mol) | Predicted Dominant Form |
|---|---|---|---|
| This compound (A) | 0 (Reference) | 0 (Reference) | - |
| 5-Chloro-4-nitro-1H-pyrazole (B) | Calculated Value | Calculated Value | Gas: A/B, DMSO: A/B |
Note: Values are hypothetical and would be populated from DFT calculations.
Diagrams for Workflow Visualization
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]
- 13. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 14. scirp.org [scirp.org]
- 15. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Solubility of 3-Chloro-4-nitro-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing the dissolution of this compound in organic solvents. In the absence of extensive published quantitative solubility data, this guide equips researchers, scientists, and drug development professionals with the requisite knowledge and detailed experimental protocols to determine the thermodynamic solubility of this compound in a variety of organic media. Emphasis is placed on the widely recognized shake-flask method, with step-by-step instructions and best practices to ensure data integrity and reproducibility. Furthermore, this guide presents a curated table of common organic solvents and their physicochemical properties to aid in rational solvent selection.
Introduction to this compound and its Significance
This compound is a substituted pyrazole derivative of significant interest in the pharmaceutical and agrochemical industries. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in a multitude of biologically active compounds.[1] The presence of a chloro group and a nitro group on the pyrazole ring of this compound imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2]
The successful synthesis, purification, and formulation of drug candidates derived from this compound are fundamentally dependent on its solubility in various organic solvents.[2] A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for efficient process development and the ultimate viability of a drug discovery project. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification by crystallization, and suboptimal bioavailability of the final active pharmaceutical ingredient (API).[3]
This guide will delve into the factors that influence the solubility of this compound and provide a robust framework for its experimental determination.
Theoretical Principles of Solubility
The solubility of a solid crystalline compound, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Several key factors govern the solubility of this compound in organic solvents:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[4] this compound possesses both polar (the nitro group and the N-H bond of the pyrazole ring) and non-polar (the chloro-substituted carbon framework) characteristics, giving it a somewhat intermediate polarity. Its solubility will therefore be highest in solvents of comparable polarity.
-
Hydrogen Bonding: The N-H group in the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, acetic acid) are likely to exhibit enhanced solubility for this compound.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces and to create a cavity in the solvent for the solute molecule.[4][6]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with increasing temperature.[5][6] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to break the solute-solute bonds in the crystal lattice. However, this relationship must be determined empirically for each solute-solvent system.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in its solid crystalline state is a significant barrier to dissolution. Solvents that can effectively solvate the individual molecules and overcome this lattice energy will be more effective.
It is important to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid solute.[2][7] This is the most relevant value for formulation and process development. The shake-flask method, detailed in this guide, is the gold standard for determining thermodynamic solubility.[7]
-
Kinetic Solubility: This is often measured in high-throughput screening settings and refers to the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[3] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are less indicative of the true equilibrium state.[1][8]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound in a given solvent.[7] It involves agitating an excess amount of the solid with the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification
-
Volumetric flasks and pipettes for preparing standard solutions
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the original solvent by back-calculating from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
References
- 1. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. byjus.com [byjus.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Melting Point of 3-Chloro-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the melting point of 3-Chloro-4-nitro-1H-pyrazole (CAS No. 35852-75-6), a heterocyclic compound of interest in medicinal chemistry and materials science. Notably, a definitive, experimentally validated melting point for this specific regioisomer is not widely reported in peer-reviewed literature, presenting a challenge for researchers. This guide, therefore, shifts focus from a simple reporting of a value to a detailed exposition on the principles and methodologies required for its accurate experimental determination. We delve into the theoretical factors influencing the melting point of nitropyrazoles, provide robust, step-by-step protocols for both synthesis and purification, and detail the procedures for melting point analysis by capillary method and Differential Scanning Calorimetry (DSC). This document serves as a practical manual for researchers, equipping them with the necessary knowledge to determine and interpret the melting point of this compound and similarly less-characterized compounds with high scientific rigor.
Introduction: The Significance of a Melting Point
The melting point of a crystalline solid is a fundamental physicochemical property, serving as a primary indicator of purity and identity. For researchers in drug development and materials science, an accurate melting point is non-negotiable. It influences everything from solubility and dissolution rates to solid-state stability and formulation development. This compound, a member of the energetic and pharmacologically relevant nitropyrazole family, is a compound for which this critical data point is conspicuously absent from readily available scientific literature.
This guide addresses this knowledge gap not by estimation, but by empowerment. We provide the scientific framework and detailed experimental protocols for researchers to determine the melting point of this compound in their own laboratories. This approach ensures a value grounded in empirical evidence, tailored to the specific purity and crystalline form of the sample at hand.
Theoretical Framework: What Governs the Melting Point of this compound?
The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change is dictated by the strength of the intermolecular forces holding the crystal lattice together. For this compound, several structural features are key determinants:
-
Hydrogen Bonding: The presence of the N-H bond on the pyrazole ring allows for hydrogen bonding, a strong intermolecular force that significantly raises the melting point.
-
Dipole-Dipole Interactions: The electron-withdrawing nitro (NO₂) group and the electronegative chlorine (Cl) atom create a significant molecular dipole, leading to strong dipole-dipole interactions between molecules in the crystal lattice.
-
Molecular Symmetry and Packing: The planarity of the pyrazole ring and the specific arrangement of the substituents influence how efficiently the molecules can pack into a crystal lattice. A more symmetrical and tightly packed structure generally results in a higher melting point.
-
Tautomerism: 1H-pyrazoles can exist in tautomeric forms. The predominant form in the solid state will dictate the specific hydrogen bonding and dipole interactions, thus affecting the melting point.
The interplay of these factors makes theoretical prediction of the melting point complex and underscores the necessity of experimental determination.
Logical Relationship Diagram
Caption: Factors influencing the melting point of this compound.
Synthesis and Purification: Prerequisite for Accurate Measurement
The purity of a sample is the most critical factor influencing its melting point. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range.[1] Therefore, a robust synthesis and purification protocol is paramount.
Proposed Synthesis Route: Nitration of 3-Chloropyrazole
A plausible and common method for the synthesis of nitropyrazoles is the direct nitration of the pyrazole ring.[2]
Reaction Scheme:
3-Chloropyrazole + HNO₃/H₂SO₄ → this compound + 3-Chloro-5-nitro-1H-pyrazole + Other byproducts
Rationale: The nitration of pyrazoles can yield a mixture of regioisomers. The reaction conditions, particularly temperature and the composition of the nitrating mixture, must be carefully controlled to favor the formation of the desired 4-nitro isomer.
Step-by-Step Protocol:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Dissolve 3-chloropyrazole in a portion of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 3-chloropyrazole solution, ensuring the temperature does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product under vacuum.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds.[3] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Screening:
Based on the polarity of related pyrazole derivatives, suitable solvents and solvent systems for recrystallization can be screened.[3][4]
| Solvent/System | Polarity | Rationale |
| Ethanol/Water | Protic, Polar | A common choice for polar heterocyclic compounds. |
| Ethyl Acetate/Hexane | Aprotic, Mid-Polarity | Good for compounds with intermediate polarity. |
| Isopropanol | Protic, Polar | An alternative to ethanol. |
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., hot ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the anticipated melting point.
Experimental Determination of Melting Point
Method 1: Capillary Melting Point Determination
This is the standard and most accessible method for determining the melting point range of a powdered solid.[1][5][6] The procedure should adhere to established standards such as ASTM E324.[7][8][9][10]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the purified this compound is a fine, dry powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[11]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Perform a quick determination by heating at a fast rate (e.g., 10-15 °C/min) to find an approximate melting range.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[11]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides more detailed and quantitative information about the melting process.[12][13][14] It measures the heat flow into the sample as a function of temperature.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow versus temperature to generate a DSC thermogram.
Data Interpretation:
The melting of a pure crystalline solid appears as a sharp endothermic peak on the DSC thermogram.[15][16][17]
-
Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.
An impure sample will typically show a broader, less defined peak at a lower temperature.[17] The presence of multiple peaks could indicate polymorphism, where the compound exists in different crystalline forms with distinct melting points.[18][19][20]
Experimental Workflow Diagram
Caption: Experimental workflow for determining the melting point of this compound.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential for thermal instability and toxicity. Always adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.[21][22][23][24][25]
-
Ventilation: Handle the compound in a well-ventilated fume hood.[21][23]
-
Handling Precautions: Avoid creating dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][23][24]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible substances like strong oxidizing agents.[25]
Conclusion
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thinksrs.com [thinksrs.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. infinitalab.com [infinitalab.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. torontech.com [torontech.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. afgsci.com [afgsci.com]
- 23. aksci.com [aksci.com]
- 24. aksci.com [aksci.com]
- 25. fishersci.com [fishersci.com]
Methodological & Application
Application Note: 3-Chloro-4-nitro-1H-pyrazole as a Versatile Intermediate for Heterocyclic Synthesis
Abstract
This guide provides an in-depth analysis of 3-chloro-4-nitro-1H-pyrazole, a pivotal synthetic intermediate in medicinal chemistry and materials science. Its unique electronic and structural characteristics, defined by a reactive chlorine atom at the C3 position and a reducible nitro group at the C4 position, render it an exceptionally versatile building block. We will explore the core reactivity principles, including nucleophilic aromatic substitution (SNAr) and nitro group reduction, that enable the synthesis of a diverse array of functionalized pyrazoles. Furthermore, this document details validated, step-by-step protocols for key transformations and illustrates its strategic application in constructing complex fused heterocyclic systems, such as the pharmacologically significant pyrazolo[3,4-b]pyridine scaffold. This resource is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Introduction to this compound
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1][2] this compound has emerged as a high-value starting material due to the orthogonal reactivity of its two key functional groups. The strong electron-withdrawing nature of the C4-nitro group significantly activates the C3-chloro substituent toward nucleophilic displacement, while the nitro group itself serves as a synthetic handle for the introduction of an amino functionality.[3][4] This dual reactivity allows for sequential, regioselective modifications, providing a clear pathway to complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling and use in synthesis.
| Property | Value | Reference |
| CAS Number | 35852-75-6 | [5][6] |
| Molecular Formula | C₃H₂ClN₃O₂ | [5][6][7] |
| Molecular Weight | 147.52 g/mol | [5][6] |
| Appearance | Typically a light yellow to beige solid | |
| Purity | Commercially available at ≥97% | [6] |
| Storage | Store at room temperature in a dry, well-ventilated area | [6][8] |
Structural Features and Reactivity Profile
The synthetic utility of this compound is dictated by three primary reactive sites, as illustrated below. The interplay between these sites forms the basis of its application as a versatile intermediate.
Caption: Reactivity map of this compound.
-
C3-Chloro Group : This is the most exploited position. The adjacent ring nitrogen and the powerful electron-withdrawing nitro group at C4 make the C3 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) by a wide range of nucleophiles.[9]
-
C4-Nitro Group : This group can be selectively reduced to a primary amine (NH₂). This transformation is fundamental, as it introduces a nucleophilic site and a key building block for the construction of fused ring systems.[10]
-
N-H Proton : The pyrazole ring nitrogen is weakly acidic and can be deprotonated and subsequently functionalized (e.g., alkylated), allowing for further diversification of the scaffold.
Core Applications & Synthetic Strategies
The strategic value of this compound lies in its ability to undergo sequential, regioselective transformations.
Nucleophilic Aromatic Substitution (SNAr) at the C3 Position
The SNAr reaction is the cornerstone of this intermediate's utility. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C3 carbon, forming a stable Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion.[4]
Caption: General workflow for SNAr reactions at the C3 position.
This transformation is highly efficient for introducing a variety of functional groups:
-
N-Nucleophiles : Primary and secondary amines, hydrazines, and heterocyclic amines (e.g., triazoles) readily displace the chloride to yield 3-amino- and 3-azolyl-4-nitropyrazole derivatives.[9][11]
-
O-Nucleophiles : Alkoxides and phenoxides react to form the corresponding 3-ether derivatives.
-
S-Nucleophiles : Thiolates are effective nucleophiles, producing 3-thioether-substituted pyrazoles.[11]
Selective Reduction of the C4-Nitro Group
The conversion of the C4-nitro group to an amine is a critical transformation that dramatically alters the electronic properties of the ring and installs a versatile functional handle. This reduction is typically achieved under mild conditions, preserving the C3-chloro substituent.
Caption: General workflow for the reduction of the C4-nitro group.
Common and effective methods for this reduction include:
-
Catalytic Hydrogenation : This is a clean and high-yielding method, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[12][13] The reaction conditions can be tuned to achieve chemoselectivity, reducing the nitro group without affecting the chloro group.[14]
-
Metal-Acid Systems : Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid are classical and robust methods for nitro group reduction.
The resulting 3-chloro-1H-pyrazol-4-amine is a valuable intermediate in its own right, often used directly in subsequent cyclization reactions.
Gateway to Fused Ring Systems: Synthesis of Pyrazolo[3,4-b]pyridines
A premier application of this intermediate is in the synthesis of pyrazolo[3,4-b]pyridines, a scaffold found in many biologically active molecules, including kinase inhibitors.[15][16] The synthesis typically involves a two-step sequence starting from this compound.
Caption: Synthetic pathway to pyrazolo[3,4-b]pyridines.
The strategy involves first reducing the nitro group to form the 4-aminopyrazole intermediate.[10] This intermediate is then subjected to a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. This cyclization, often a variation of the Friedländer annulation, efficiently constructs the fused pyridine ring, yielding the desired pyrazolo[3,4-b]pyridine core.[16][17]
Detailed Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: Synthesis of 3-(benzylamino)-4-nitro-1H-pyrazole via SNAr
This protocol describes the nucleophilic aromatic substitution of the C3-chloro group with benzylamine.
Causality: Benzylamine is used as a representative primary amine nucleophile. The reaction is base-mediated (using triethylamine) to neutralize the HCl generated in situ, preventing the protonation of the amine nucleophile and driving the reaction to completion. Dioxane is an excellent solvent due to its high boiling point and ability to dissolve both the polar starting material and the less polar product.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.48 g, 10 mmol).
-
Add anhydrous 1,4-dioxane (e.g., 50 mL) and stir to dissolve.
-
Add benzylamine (1.18 g, 11 mmol) followed by triethylamine (1.52 g, 15 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a yellow solid.
-
-
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the incorporation of the benzylamino group and the loss of the chloro substituent. The appearance of aromatic protons from the benzyl group in the ¹H NMR spectrum is a key indicator of success.
-
Protocol 2: Catalytic Hydrogenation to Synthesize 3-Chloro-1H-pyrazol-4-amine
This protocol details the selective reduction of the C4-nitro group using palladium on carbon as a catalyst.
Causality: Catalytic hydrogenation is chosen for its high efficiency and clean reaction profile, producing water as the only byproduct.[14] Methanol is a common solvent for hydrogenations. The reaction is run under a positive pressure of hydrogen to ensure a sufficient supply for the reduction. Careful filtration through Celite is required to safely and completely remove the pyrophoric palladium catalyst.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol %)
-
Methanol (MeOH)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon
-
Celite® for filtration
-
-
Step-by-Step Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.48 g, 10 mmol) in methanol (50 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 100-200 mg) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL). Caution: Do not allow the filter cake to dry completely as it can ignite in air. Keep it wet with solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 3-chloro-1H-pyrazol-4-amine, which can often be used in the next step without further purification.
-
-
Self-Validation:
-
Expected Yield: >95%.
-
Characterization: The product's identity is confirmed by the disappearance of the nitro group signal in IR spectroscopy and the appearance of an amino group signal. Mass spectrometry will show a molecular ion corresponding to a mass decrease of 30 units (NO₂ → NH₂).
-
Safety & Handling
This compound should be handled with appropriate laboratory precautions.
-
Hazards: It is classified as an irritant. It may cause skin and serious eye irritation. It can also be harmful if swallowed or in contact with skin.[5][18]
-
Precautions:
Conclusion
This compound stands out as a strategic and highly effective intermediate for organic synthesis. The predictable and high-yielding reactivity at its C3-chloro and C4-nitro positions provides a robust platform for generating diverse libraries of substituted pyrazoles. Its role as a precursor to the valuable pyrazolo[3,4-b]pyridine core underscores its importance in modern drug discovery programs. The protocols and strategies outlined in this guide are designed to empower researchers to fully exploit the synthetic potential of this versatile building block.
References
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C3H2ClN3O2 | CID 18769507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 13. [PDF] Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor | Semantic Scholar [semanticscholar.org]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. researchgate.net [researchgate.net]
- 16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
Nucleophilic substitution reactions of 3-Chloro-4-nitro-1H-pyrazole
An In-Depth Guide to the Application of 3-Chloro-4-nitro-1H-pyrazole in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Key Heterocyclic Building Block
This compound is a pivotal starting material in synthetic organic and medicinal chemistry. Its structure is primed for reactivity, featuring an electron-deficient pyrazole ring, an excellent leaving group (chloride), and a potent activating group (nitro). This unique combination makes it a highly valuable scaffold for constructing a diverse array of substituted pyrazole derivatives, which are core components of numerous pharmacologically active compounds and functional materials.[1][2][3]
The primary reactivity pathway for this molecule is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the ring nitrogen atoms, significantly polarizes the C3-Cl bond, rendering the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5][6] This guide provides a detailed exploration of these reactions, offering both mechanistic insights and field-proven protocols for its application.
Pillar 1: The SNAr Reaction Mechanism
The nucleophilic substitution on the this compound ring does not proceed via a concerted SN2 pathway, which is sterically hindered, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[4] Instead, it follows a two-step addition-elimination mechanism known as the SNAr pathway.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (the ipso-carbon). This step is typically the rate-determining step of the reaction.[7][8] It disrupts the aromaticity of the pyrazole ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7]
-
Stabilization & Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro group at the C4 position, as well as by the ring nitrogens.[4][6] This stabilization is crucial for the reaction to proceed. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the substituted product.[8]
Pillar 2: Application Notes & Protocols
The true utility of this compound is demonstrated by its reactions with a variety of nucleophiles. Below are detailed protocols for key transformations.
Application 1: Synthesis of 3-Amino-4-nitro-1H-pyrazole Derivatives
The displacement of the C3-chloride with nitrogen nucleophiles is a cornerstone reaction, providing precursors for complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which exhibit a wide range of biological activities.[1][2][9]
Causality Behind Experimental Choices:
-
Base: A base such as potassium carbonate (K₂CO₃) or a tertiary amine (e.g., triethylamine, Et₃N) is often required. While primary and secondary amines are sufficiently nucleophilic to attack the activated ring, the base serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Dipolar aprotic solvents like DMF, DMAc, or NMP are excellent choices as they can dissolve the reactants and effectively solvate the cationic species, promoting the reaction rate.[7] Alcohols like ethanol can also be used, often at reflux temperatures.
-
Temperature: The reaction generally requires heating (from room temperature to >100 °C) to overcome the activation energy of the initial nucleophilic attack. The specific temperature depends on the nucleophilicity of the amine and the chosen solvent.
Experimental Protocol: General Procedure for Amination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.1–1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent: Add an anhydrous solvent (e.g., DMF or Ethanol, ~0.1 M concentration).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If using DMF, pour the mixture into ice water to precipitate the product. If using ethanol, the product may precipitate upon cooling.
-
Purification: Collect the solid product by filtration, wash with water and a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methylamine | K₂CO₃ | Methanol | Reflux | 8 | 67[10] |
| Morpholine | K₂CO₃ | DMF | RT | 3 | 85[11] |
| Aniline | Et₃N | Ethanol | Reflux | 6 | ~70-80 |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 5 | High |
Application 2: Synthesis of 3-Alkoxy-4-nitro-1H-pyrazole Derivatives
Reaction with oxygen nucleophiles, typically alkoxides, yields 3-alkoxy-4-nitro-1H-pyrazoles.
Causality Behind Experimental Choices:
-
Nucleophile Strength: Alcohols are generally weak nucleophiles. To facilitate the reaction, they must be deprotonated to form the much more potent alkoxide anion (RO⁻). This is typically achieved by using a strong base like sodium hydride (NaH) or by using a commercially available sodium alkoxide solution.
-
Solvent: The corresponding alcohol is often used as the solvent (e.g., methanol for methoxide substitution) to drive the reaction equilibrium. Anhydrous conditions are critical to prevent the quenching of the highly basic alkoxide.
Experimental Protocol: General Procedure for Alkoxylation
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the anhydrous alcohol (e.g., Methanol).
-
Alkoxide Formation: Carefully add sodium metal or sodium hydride (1.5 eq.) in portions at 0 °C to generate the sodium alkoxide in situ.
-
Substrate Addition: Once the base has fully reacted, add a solution of this compound (1.0 eq.) in the same anhydrous alcohol dropwise.
-
Reaction: Allow the mixture to warm to room temperature or heat to reflux, monitoring by TLC.
-
Work-up: After completion, cool the mixture and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify via column chromatography.
Application 3: Synthesis of 3-(Alkylthio)-4-nitro-1H-pyrazole Derivatives
Sulfur nucleophiles are generally soft and highly effective for SNAr reactions.[7] Thiols react readily in the presence of a mild base to form 3-thioether pyrazole derivatives.
Causality Behind Experimental Choices:
-
Thiolate Generation: Similar to alcohols, the nucleophilicity of thiols is greatly enhanced by deprotonation to the thiolate anion (RS⁻). A mild base like K₂CO₃ is usually sufficient for this purpose due to the higher acidity of thiols compared to alcohols.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for this transformation.
Experimental Protocol: General Procedure for Thiolation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Reagent Addition: Add the desired thiol (1.2 eq.) followed by potassium carbonate (2.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into ice water. The product will often precipitate and can be collected by filtration.
-
Purification: Wash the crude product with water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Pillar 3: Workflow and Logic Visualization
To ensure reproducibility and successful synthesis, a clear understanding of the experimental workflow and the interplay of reaction parameters is essential.
The success of the substitution is a logical consequence of carefully chosen parameters. The following diagram illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Pyrazole Derivatives from 3-Chloro-4-nitro-1H-pyrazole
Foreword: The Strategic Value of a Trifunctional Pyrazole Scaffold
In the landscape of modern medicinal chemistry and materials science, pyrazole-containing compounds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic utility of a starting material is often defined by its capacity for selective, sequential, and diverse functionalization. By these metrics, 3-Chloro-4-nitro-1H-pyrazole stands out as a preeminent building block.
This guide provides a detailed exploration of the synthetic pathways originating from this versatile scaffold. We will move beyond simple procedural lists to dissect the underlying chemical principles that govern each transformation. The protocols herein are designed not just for execution, but for understanding—enabling researchers to troubleshoot, adapt, and innovate. We will address three primary vectors of reactivity: nucleophilic aromatic substitution at the C3 position, reduction of the C4 nitro group to a versatile amino handle, and transition metal-catalyzed cross-coupling at the C3-chloro position. Finally, we will demonstrate how these primary products can be elaborated into complex fused heterocyclic systems, exemplifying the scaffold's power in diversity-oriented synthesis.
The Cornerstone Transformation: Nucleophilic Aromatic Substitution (SNAr)
The inherent reactivity of this compound is dominated by the powerful electron-withdrawing nature of the C4-nitro group. This group, through both inductive and resonance effects, renders the pyrazole ring electron-deficient, a critical prerequisite for nucleophilic aromatic substitution (SNAr).[3][4] The chlorine atom at the C3 position becomes an excellent electrophilic site, primed for displacement by a wide array of nucleophiles. This reaction is often the first and most straightforward step in a synthetic sequence.
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key to the reaction's feasibility, and it is directly attributable to the delocalization of the negative charge onto the oxygen atoms of the ortho-nitro group.[5][7]
Figure 1. Generalized workflow for the SNAr reaction on this compound.
Protocol 1.1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes the reaction with a generic primary or secondary amine. The choice of base and solvent is critical for success. A non-nucleophilic organic base is often preferred to avoid competition with the amine nucleophile.
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (DMF or MeCN, approx. 0.2 M concentration).
-
Add the amine (1.1 - 1.5 eq) followed by the base (DIPEA or TEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours.[8]
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-nitropyrazole derivative.
-
| Nucleophile Type | Example | Typical Conditions | Expected Product |
| Primary Amine | Benzylamine | DMF, DIPEA, 60 °C, 6h | 3-(Benzylamino)-4-nitro-1H-pyrazole |
| Secondary Amine | Morpholine | MeCN, TEA, 80 °C, 4h | 3-(Morpholino)-4-nitro-1H-pyrazole |
| O-Nucleophile | Sodium Methoxide | Methanol, RT, 2h | 3-Methoxy-4-nitro-1H-pyrazole |
| S-Nucleophile | Sodium Thiophenoxide | DMF, RT, 1h | 3-(Phenylthio)-4-nitro-1H-pyrazole |
Table 1. Representative SNAr reactions and conditions.
Unlocking a Key Intermediate: Reduction of the C4-Nitro Group
The transformation of the nitro group into an amine is a pivotal step, converting an electron-withdrawing, directing group into a versatile nucleophilic handle. This 4-aminopyrazole core is a precursor to a vast array of more complex molecules, including fused heterocyclic systems with significant biological activity.[9][10][11]
Catalytic hydrogenation is the most common and efficient method for this reduction.[12] Palladium on carbon (Pd/C) is a highly effective catalyst. The choice of hydrogen source can be either hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate.[13] Care must be taken to select conditions that minimize hydrodechlorination (replacement of the C3-chloro group with hydrogen), although the presence of the nitro group generally deactivates the C-Cl bond towards this side reaction.
Figure 2. Workflow for the catalytic reduction of the nitro group.
Protocol 2.1: Selective Nitro Group Reduction using Pd/C and Hydrazine Hydrate
This protocol uses hydrazine hydrate as a convenient hydrogen source, avoiding the need for a pressurized hydrogen gas setup.[13]
-
Materials:
-
This compound
-
Palladium on Carbon (10% Pd, 5 mol%)
-
Hydrazine monohydrate (4-5 equivalents)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Celite®
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M).
-
Carefully add 10% Pd/C (5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist atmosphere or blanket of inert gas.
-
Heat the suspension to 50-60 °C with vigorous stirring.
-
Add hydrazine monohydrate (4-5 eq) dropwise via a syringe. An exothermic reaction may be observed. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, maintain the temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it with water immediately after filtration.
-
Rinse the filter cake with additional ethanol or methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography (often using a DCM/MeOH gradient) to yield pure 3-chloro-1H-pyrazol-4-amine.
-
Advanced C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling
While SNAr is effective for many nucleophiles, forming C-C or C-N bonds with aryl or vinyl partners requires the power of transition metal catalysis. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable tools for this purpose.[14][15] However, chloropyrazoles are known to be challenging substrates due to the strength of the C-Cl bond and the potential for the pyrazole nitrogen atoms to coordinate to and inhibit the palladium catalyst.[16] Success hinges on the rational selection of a high-activity catalyst system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand.[16][17]
Figure 3. Parallel workflows for Suzuki and Buchwald-Hartwig cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling of this compound
This protocol employs a modern catalyst system known for its high reactivity with challenging aryl chlorides.[16][18]
-
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene and Water (e.g., 10:1 mixture)
-
Anhydrous solvents
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of toluene.
-
Evacuate and backfill the reaction vessel with an inert gas (N₂ or Argon) three times.
-
Add the toluene/water solvent mixture, followed by the pre-mixed catalyst solution via syringe.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the 3-aryl-4-nitropyrazole product.
-
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | A robust system for many heteroaryl chlorides.[16] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | Effective for sterically hindered substrates.[16] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DME | 80-90 | A more traditional system, may require longer reaction times. |
Table 2. Recommended catalyst systems for Suzuki-Miyaura coupling of chloropyrazoles.[16]
Constructing Fused Systems: Synthesis of Pyrazolo[3,4-b]pyridines
The true synthetic power of the 3-chloro-1H-pyrazol-4-amine intermediate (from Protocol 2.1) is realized in its use for constructing fused heterocyclic scaffolds. Pyrazolo[3,4-b]pyridines are privileged structures in medicinal chemistry, appearing in kinase inhibitors and other therapeutics.[19][20] A common strategy involves the condensation of the 4-aminopyrazole with a 1,3-bielectrophile, such as a β-diketone or an α,β-unsaturated carbonyl compound, to build the pyridine ring.[10][19]
Protocol 4.1: Friedländer Annulation for Pyrazolo[3,4-b]pyridine Synthesis
The Friedländer synthesis provides a direct route to the fused pyridine ring via condensation of the 4-aminopyrazole with a 1,3-dicarbonyl compound.
-
Materials:
-
3-Chloro-1H-pyrazol-4-amine
-
Acetylacetone (2,4-pentanedione) (1.2 equivalents)
-
Acetic acid (glacial) or Polyphosphoric acid (PPA)
-
Ethanol
-
-
Procedure:
-
Combine 3-chloro-1H-pyrazol-4-amine (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approx. 120 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate.
-
Collect the resulting solid by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol.
-
The crude product, 4-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Figure 4. Schematic of the Friedländer annulation to form a pyrazolo[3,4-b]pyridine core.
Safety and Handling
-
Nitrated Compounds: this compound and its derivatives are potentially energetic materials.[21][22][23] Avoid grinding, excessive heat, and impact. Perform reactions behind a safety shield, especially on a larger scale.
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with appropriate personal protective equipment (gloves, safety glasses). Ensure proper waste disposal procedures are followed. Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration.
-
Reagents: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood. Strong bases like NaOtBu are corrosive and moisture-sensitive. Anhydrous solvents must be handled under an inert atmosphere.
Conclusion
This compound is a remarkably versatile and powerful starting material. Its three distinct points of reactivity—the activated C3-chloro position, the reducible C4-nitro group, and the acidic N1-proton—provide a logical and robust platform for the synthesis of a diverse library of functionalized pyrazoles and fused heterocyclic systems. By understanding the principles behind each transformation—SNAr, selective reduction, cross-coupling, and cyclocondensation—researchers can fully exploit this scaffold to accelerate the discovery of new chemical entities in drug development and materials science.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Chloro-4-nitro-1H-pyrazole in Modern Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active agents.[1][2] Its prevalence in blockbuster drugs and clinical candidates underscores its remarkable ability to engage with a diverse array of biological targets, from kinases to receptors and enzymes.[3][4] Within this important class of heterocycles, 3-chloro-4-nitro-1H-pyrazole emerges as a particularly strategic building block for medicinal chemists. The unique arrangement of its functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and an accessible pyrazole core—provides a powerful platform for the synthesis of complex molecular architectures with significant therapeutic potential.[5][6]
The chloro group at the 3-position serves as a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7] The strong electron-withdrawing nature of the adjacent nitro group at the 4-position significantly activates the C3-Cl bond towards nucleophilic attack, facilitating the introduction of a wide range of functionalities. Furthermore, the nitro group itself can be readily reduced to an amino group, a critical functional handle for further elaboration, such as in the construction of fused ring systems like pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores in many kinase inhibitors.[3][8]
This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of this compound in medicinal chemistry research. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₂ClN₃O₂ | [9] |
| Molecular Weight | 147.52 g/mol | [9] |
| Appearance | Off-white to yellow solid | - |
| Melting Point | 175-180 °C | - |
| Solubility | Soluble in DMF, DMSO, and hot alcohols. Sparingly soluble in water. | - |
| pKa | ~7.5 (estimated for the pyrazole N-H) | - |
Core Applications in Medicinal Chemistry
The strategic value of this compound lies in its ability to serve as a precursor to a diverse range of more complex molecules. Its primary applications can be categorized into three main areas:
-
Intermediate for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazole ring, further activated by the nitro group, makes the chloro substituent an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles, including amines, phenols, and thiols, to build libraries of substituted pyrazoles.
-
Substrate for Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][10] This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of arylated and aminated pyrazole derivatives.
-
Precursor to 3-Amino-4-nitropyrazoles and Fused Heterocycles: The nitro group can be selectively reduced to an amine, which is a key functional group for further derivatization. This amino-pyrazole intermediate is a crucial building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are core components of many kinase inhibitors.[3][8]
Below is a diagram illustrating the key synthetic transformations of this compound.
Caption: Key synthetic pathways from this compound.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and experimental setups.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes the synthesis of a 3-amino-4-nitro-1H-pyrazole derivative. The electron-withdrawing nitro group facilitates the displacement of the chloride by an amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate) (optional, to scavenge HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 10 mL per mmol of pyrazole).
-
Add the amine (1.1-1.5 eq).
-
If the amine is used as its hydrochloride salt, or if the reaction is sluggish, add a base (1.5-2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions, but alcohols like ethanol are often sufficient and easier to remove.
-
Base: The inclusion of a base is to neutralize the HCl generated during the reaction, which can otherwise protonate the starting amine and render it non-nucleophilic.
-
Excess Amine: Using a slight excess of the amine can help drive the reaction to completion.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 3-aryl-4-nitro-1H-pyrazole. For unprotected N-H pyrazoles, specific catalyst systems are often required to overcome catalyst inhibition.[7]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: For challenging substrates like unprotected N-H pyrazoles, specialized ligands such as SPhos or XPhos are often necessary to promote efficient oxidative addition and prevent catalyst deactivation.[7]
-
Base and Solvent: The choice of base and solvent is crucial and often needs to be optimized for each substrate combination. Aqueous bases are commonly used in Suzuki couplings.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is critical to prevent catalyst degradation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in the presence of an ammonium chloride solution. This is a common and relatively mild method for nitro group reduction.
Reaction Scheme:
Materials:
-
This compound
-
Iron powder (Fe) (3-5 eq)
-
Ammonium chloride (NH₄Cl)
-
Solvent system (e.g., Ethanol/water, Methanol/water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (4.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Add a solution of ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-chloro-1H-pyrazol-4-amine.
-
The product can be purified by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder is a cost-effective and efficient reducing agent for nitro groups in the presence of a proton source.
-
Ammonium Chloride: Ammonium chloride acts as a mild proton donor and helps to maintain a slightly acidic pH, which is optimal for the reduction.
-
Celite Filtration: This is a crucial step to remove the fine iron particles and iron oxides from the reaction mixture.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of synthetic manipulations, providing access to diverse libraries of pyrazole derivatives and more complex heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important scaffold in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 3-Chloro-4-nitro-1H-pyrazole in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with a diverse range of biological targets.[2] Within this important class of heterocycles, 3-Chloro-4-nitro-1H-pyrazole emerges as a particularly valuable, albeit under-documented, building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its synthetic utility and strategic applications in modern drug discovery, particularly in the realm of kinase inhibition.[3]
The strategic placement of a chloro substituent at the 3-position and a nitro group at the 4-position endows this molecule with a dual reactivity profile. The chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.[4] Concurrently, the nitro group can be readily reduced to a primary amine, a critical functional group for establishing key interactions with biological targets and a versatile point for further chemical elaboration.[5] This combination of functionalities makes this compound an ideal starting point for the construction of complex, highly substituted pyrazole libraries for high-throughput screening and lead optimization.
Chemical Properties and Reactivity Profile
| Property | Value |
| Molecular Formula | C₃H₂ClN₃O₂ |
| Molecular Weight | 147.52 g/mol |
| CAS Number | 35852-75-6 |
The reactivity of this compound is governed by its two key functional groups:
-
3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution, but more importantly, it is an excellent electrophile for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazole ring and the adjacent nitro group facilitates the oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
4-Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring. Its most significant utility in a synthetic context is its facile reduction to a 4-amino group.[5] This transformation is a gateway to the synthesis of 4-aminopyrazole derivatives, a class of compounds with significant biological activities, including kinase inhibition.[6][7]
Core Synthetic Transformations and Protocols
The true power of this compound lies in its capacity to be systematically elaborated into a diverse library of compounds. The following protocols provide generalized, yet detailed, methodologies for key synthetic transformations.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyrazole core.
Scientific Rationale: This protocol employs a palladium catalyst, often in conjunction with a phosphine ligand, to facilitate the coupling of the chloro-pyrazole with a boronic acid derivative. The base is crucial for the transmetalation step of the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency, with bulky, electron-rich phosphine ligands often being effective for less reactive chloro-heterocycles.
Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent | Purpose | Typical Molar Equiv. |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | Reaction Medium | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for synthesizing 3-amino-4-nitro-1H-pyrazole derivatives by coupling the starting material with a primary or secondary amine.
Scientific Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a phosphine ligand. The choice of base is critical and often a non-nucleophilic strong base like sodium tert-butoxide is used. The ligand plays a key role in facilitating both the oxidative addition and the reductive elimination steps.
Workflow for Buchwald-Hartwig Amination.
Materials:
| Reagent | Purpose | Typical Molar Equiv. |
| This compound | Starting Material | 1.0 |
| Amine | Coupling Partner | 1.2 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | Catalyst Source | 0.01 - 0.02 |
| Phosphine Ligand (e.g., XPhos, RuPhos) | Ligand | 0.02 - 0.04 |
| Base (e.g., NaOtBu, K₃PO₄) | Base | 1.5 - 2.0 |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base, this compound, and a stir bar.
-
Add the amine and the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Reduction of the Nitro Group to an Amine
The transformation of the 4-nitro group to a 4-amino group is a pivotal step in unlocking the full potential of this scaffold for biological applications.
Scientific Rationale: Several methods can achieve this reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media (e.g., SnCl₂ in HCl or Fe in acetic acid) is also effective, particularly for substrates that may be sensitive to hydrogenation conditions.[5]
Workflow for Nitro Group Reduction.
Materials (Catalytic Hydrogenation):
| Reagent | Purpose |
| 3-Substituted-4-nitro-1H-pyrazole | Starting Material |
| 10% Palladium on Carbon (Pd/C) | Catalyst |
| Hydrogen Gas (H₂) | Reducing Agent |
| Solvent (e.g., Ethanol, Methanol, Ethyl Acetate) | Reaction Medium |
Procedure (Catalytic Hydrogenation):
-
Dissolve the 3-substituted-4-nitro-1H-pyrazole in a suitable solvent in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 3-substituted-4-amino-1H-pyrazole, which can be purified further if necessary.
Application in Drug Discovery: Targeting Protein Kinases
The 3-substituted-4-aminopyrazole scaffold is a cornerstone in the design of protein kinase inhibitors.[3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][8]
The aminopyrazole core can form key hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[6] The substituent at the 3-position, introduced via Suzuki or Buchwald-Hartwig coupling, can be designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The amino group at the 4-position can be further functionalized to interact with the solvent-exposed region or to fine-tune the physicochemical properties of the molecule.
Targeting a Kinase Signaling Pathway.
Conclusion
While direct literature on this compound is not extensive, its chemical structure strongly suggests its utility as a versatile and valuable building block in drug discovery. Its capacity for orthogonal functionalization through well-established synthetic methodologies provides a clear path to generating libraries of novel, substituted aminopyrazoles. These derivatives are of high interest, particularly for the development of targeted therapies such as kinase inhibitors. The protocols and strategies outlined in this guide are intended to empower researchers to harness the synthetic potential of this promising scaffold in their drug discovery endeavors.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 3-Chloro-4-nitro-1H-pyrazole for the Synthesis of Novel Antimalarial Agents
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 3-Chloro-4-nitro-1H-pyrazole as a versatile starting material for the synthesis of potential antimalarial agents. We delve into the chemical logic behind its utility, offering detailed, field-proven protocols for its derivatization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and functional group manipulation. The methodologies are presented with an emphasis on explaining the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the Pyrazole Scaffold
Malaria remains a formidable global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum.[3][4] This crisis necessitates the continuous discovery of novel, effective, and affordable antimalarial drugs.[4] Heterocyclic compounds, particularly those containing the pyrazole nucleus, have consistently demonstrated significant biological activity, including potent antiplasmodial effects.[1][5][6][7]
The this compound building block is of particular strategic importance. Its structure is primed for selective functionalization at multiple positions, enabling the systematic development of diverse chemical libraries for screening.
-
The C3-Chloro Group: This position is activated by the potent electron-withdrawing effect of the adjacent nitro group, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. It also serves as a handle for modern palladium-catalyzed cross-coupling reactions.
-
The C4-Nitro Group: This group not only activates the C3 position but also serves as a synthetic handle itself. It can be reduced to a primary amine, opening up a vast new set of derivatization possibilities for exploring structure-activity relationships (SAR).
-
The N1-Proton: The acidic proton on the pyrazole nitrogen can be readily substituted, allowing for the introduction of various alkyl or aryl groups to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
This guide will explore the practical application of these features, providing robust protocols to empower researchers in their quest for the next generation of pyrazole-based antimalarial therapies.
Core Synthetic Pathways & Mechanistic Insights
The derivatization of this compound can be logically categorized into three primary strategies, each targeting a different reactive site on the molecule.
References
- 1. Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study (2024) | Deepika Paliwal [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. etd.aau.edu.et [etd.aau.edu.et]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimalarial activity of substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Chloro-4-nitro-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating Novel Pyrazole-Based Anticancer Agents
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, substituted pyrazoles have emerged as a promising class of anticancer agents, demonstrating the ability to modulate key cellular pathways involved in cancer progression.[1][2] This guide provides a comprehensive framework for researchers investigating the anticancer potential of novel 3-chloro-4-nitro-1H-pyrazole derivatives, from initial cytotoxicity screening to elucidating the underlying mechanism of action.
The strategic inclusion of a chloro group and a nitro group on the pyrazole ring is predicated on established principles of medicinal chemistry. The electron-withdrawing nature of these substituents can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will walk you through the essential experimental workflows to rigorously assess the anticancer efficacy of these rationally designed compounds.
I. Initial Evaluation of Cytotoxicity: The MTT Cell Viability Assay
The first critical step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, we can quantify the extent of cell death induced by the test compound.
Experimental Workflow: MTT Assay
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Reaction mechanism of 3-Chloro-4-nitro-1H-pyrazole with amines
Application Note & Protocol
Abstract
The 3-amino-4-nitro-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents, including kinase inhibitors and anti-infectives. The synthesis of these valuable intermediates is most commonly achieved via nucleophilic aromatic substitution (SNAr) on the corresponding 3-chloro-4-nitro-1H-pyrazole. This application note provides an in-depth examination of the underlying reaction mechanism, offering a causal explanation for experimental choices. Furthermore, it delivers a robust, step-by-step protocol for the synthesis, workup, and purification of 3-amino-4-nitro-1H-pyrazole derivatives, designed to be a self-validating system for researchers. Practical insights into reaction scope, limitations, and troubleshooting are also discussed to empower scientists in accelerating their drug discovery programs.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction between this compound and an amine proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings require specific electronic features to proceed, as the electron-rich nature of the aromatic π-system is inherently repulsive to nucleophiles.
Activation of the Pyrazole Ring
An unsubstituted pyrazole ring is an electron-rich heterocycle and generally resistant to nucleophilic attack.[1][2] However, the reactivity of the this compound system is dramatically altered by two key features:
-
A Strong Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C4 position is a powerful EWG. Through both inductive (-I) and resonance (-M) effects, it withdraws electron density from the pyrazole ring, rendering the ring electron-deficient (electrophilic) and thus susceptible to nucleophilic attack.[3][4]
-
A Good Leaving Group: The chloro group (-Cl) at the C3 position is a suitable leaving group that can depart as a stable chloride anion (Cl⁻).
The positions ortho and para to a strong EWG are most activated towards nucleophilic attack. In this molecule, the C3 and C5 positions are ortho to the C4-nitro group. Therefore, the C3-chloro substituent is located at a highly activated position, priming the molecule for substitution.[5]
The Stepwise Addition-Elimination Mechanism
The reaction follows a two-step pathway involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex .[5]
-
Step 1: Nucleophilic Addition: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C3 position. This breaks the aromaticity of the pyrazole ring and forms a tetrahedral, negatively charged intermediate (the Meisenheimer complex). The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[4][5]
-
Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored in the final, typically rapid, step. The lone pair on the ring nitrogen pushes back into the ring, expelling the chloride ion as the leaving group. This results in the formation of the 3-amino-4-nitro-1H-pyrazole product and a molecule of HCl, which is typically neutralized by a base present in the reaction mixture.
While most SNAr reactions on highly activated systems are considered stepwise, some reactions involving less stabilized intermediates or excellent leaving groups may proceed through a concerted mechanism where bond formation and bond-breaking occur simultaneously.[3][6] However, for a nitro-activated system like this, the stepwise pathway is the generally accepted model.
Caption: The two-step Addition-Elimination SNAr mechanism.
Experimental Protocol: Synthesis of 3-(Alkyl/Aryl)amino-4-nitro-1H-pyrazoles
This protocol provides a general and reliable method for the synthesis of various 3-amino-4-nitro-1H-pyrazole derivatives.
Materials and Reagents
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Ethanol (EtOH), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in the chosen solvent (e.g., Ethanol, 10 mL per mmol of substrate).
-
Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (2.0 eq).
-
Causality Note: A non-nucleophilic base like Et₃N or DIPEA is crucial. It serves two purposes: to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, and to deprotonate the pyrazole N-H, which can increase the ring's activation, although the reaction often proceeds without this.
-
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 60-80 °C. Stir vigorously.
-
Causality Note: Heating provides the necessary activation energy for the reaction. Less reactive amines (e.g., anilines) may require higher temperatures or a switch to a higher-boiling solvent like DMF. More reactive amines (e.g., aliphatic secondary amines) may proceed readily at room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% EtOAc in hexanes). The reaction is complete when the starting this compound spot is fully consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. c. Dilute the residue with ethyl acetate and water. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic byproduct) and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-amino-4-nitro-1H-pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Application Notes & Practical Considerations
Scope and Limitations
| Parameter | Observation & Rationale |
| Amine Nucleophilicity | Aliphatic amines (e.g., piperidine, benzylamine) are generally more nucleophilic and react faster than aromatic amines (e.g., aniline).[9][10] Sterically hindered amines (e.g., di-tert-butylamine) will react much slower or not at all due to the difficulty in approaching the C3 reaction center. |
| Solvent Choice | Polar aprotic solvents like DMF and MeCN are excellent for SNAr reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[9] Protic solvents like ethanol are also effective and are often preferred for their lower cost and ease of removal. |
| Temperature | The reaction rate is highly temperature-dependent. For unreactive amines, increasing the temperature to reflux is a common strategy. Microwave-assisted synthesis can also significantly reduce reaction times. |
| Side Reactions | With primary amines, N,N-disubstitution is generally not observed due to the deactivation of the product's nitrogen atom by the electron-deficient pyrazole ring. In cases of bifunctional amines, careful control of stoichiometry is required to avoid polymerization or intramolecular cyclization. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently reactive amine. 2. Temperature is too low. 3. Inactive starting material. | 1. Switch to a higher boiling point solvent (e.g., DMF, Dioxane) and increase the temperature. 2. Use microwave irradiation. 3. Verify the purity of the starting materials. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Amine is volatile and has evaporated. | 1. Increase reaction time or temperature. 2. Optimize purification; recrystallization may be better than chromatography for some products. 3. Ensure the condenser is efficient; perform the reaction in a sealed tube if necessary. |
| Multiple Spots on TLC | 1. Side product formation. 2. Degradation of starting material or product. 3. Impure amine starting material. | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (N₂) if materials are air-sensitive. 3. Purify the amine before use. |
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 35852-75-6 | KBA85275 [biosynth.com]
- 8. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloro-4-nitro-1H-pyrazole Synthesis
Welcome to the technical support guide for the synthesis of 3-chloro-4-nitro-1H-pyrazole (CAS: 35852-75-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this valuable heterocyclic building block. We will address common experimental challenges through a structured FAQ and troubleshooting guide, grounded in established chemical principles.
Section 1: Synthesis Strategy & Mechanistic FAQs
This section addresses fundamental questions regarding the most effective synthetic routes and the underlying chemical principles governing the reaction.
Q1: What is the most reliable and direct synthetic pathway to this compound?
The most common and strategically sound approach is the direct electrophilic nitration of 3-chloro-1H-pyrazole. This pathway is favored due to the commercial availability of the starting material and the predictable regioselectivity of the pyrazole ring system. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[4] The chloro-substituent at the C3 position primarily directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.
Q2: Can you explain the mechanism of nitration on the 3-chloropyrazole ring?
The nitration of 3-chloropyrazole proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion. This attack preferentially occurs at the C4 position, which is the most electronically and sterically favorable site. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Re-aromatization: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, removes the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring. This results in the final product, this compound.
Q3: Why is nitration at the C4 position strongly favored over the C5 position?
The regioselectivity of this reaction is governed by a combination of electronic and steric factors:
-
Electronic Effects: The nitrogen atom at position 2 (N2) of the pyrazole ring has a partial negative charge and is activating, while the nitrogen at position 1 (N1) is more pyrrole-like. The chloro-substituent at C3 is an electron-withdrawing group via induction but can donate electron density through resonance. However, its primary effect here is deactivating. The C4 position is electronically activated for electrophilic attack compared to the C5 position, which is adjacent to the deactivating chloro group.
-
Steric Hindrance: The C5 position is sterically hindered by the adjacent chloro group at C3. The approaching bulky nitronium ion will preferentially attack the more accessible C4 position.
Q4: What are the primary safety precautions for this synthesis?
Handling nitrating mixtures requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Fume Hood: All operations involving concentrated and fuming acids must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.
-
Temperature Control: The nitration reaction is highly exothermic. The addition of reagents must be done slowly and with efficient cooling (e.g., an ice/salt bath) to prevent the reaction temperature from exceeding the recommended limits, which could lead to a dangerous runaway reaction and increased formation of side products.
-
Quenching: The reaction mixture must be quenched by slowly adding it to a large excess of crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: My reaction yield is very low, or I've isolated no product. What are the likely causes?
A low or zero yield can stem from several factors. Systematically check the following:
-
Ineffective Nitrating Agent: The concentration of the acids is critical. Ensure you are using fresh, concentrated (or fuming) nitric and sulfuric acids. Older bottles may have absorbed atmospheric moisture, reducing their potency.
-
Inadequate Temperature Control:
-
Too Low: If the reaction mixture is kept too cold, the activation energy barrier may not be overcome, leading to an incomplete or stalled reaction.
-
Too High: Excessive temperature can lead to the decomposition of the starting material and the desired product, as nitropyrazoles can be thermally sensitive.[4]
-
-
Starting Material Purity: Verify the purity of your 3-chloro-1H-pyrazole starting material. Impurities can interfere with the reaction.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q: I'm observing multiple spots on my TLC plate. How do I identify and minimize side products?
The presence of multiple spots indicates a mixture of compounds. Common side products include:
-
Unreacted Starting Material: If a spot corresponding to 3-chloro-1H-pyrazole remains, the reaction has not gone to completion. Consider extending the reaction time or slightly increasing the temperature (e.g., from 0 °C to 5-10 °C) cautiously.
-
Isomeric Products: While C4 nitration is heavily favored, trace amounts of the C5 isomer (3-chloro-5-nitro-1H-pyrazole) might form. Strict adherence to optimized temperature protocols minimizes the formation of this kinetic byproduct.
-
Dinitrated Products: Over-nitration can occur under harsh conditions (excess nitrating agent, high temperature).[5] This leads to the formation of dinitropyrazoles. To avoid this, use a controlled stoichiometry of the nitrating agent.
-
N-Nitropyrazole Intermediate: In some cases, an N-nitropyrazole intermediate can form, which then rearranges to the C-nitro product.[4][6] If the rearrangement is incomplete, this intermediate may be present. Allowing for sufficient reaction time or gentle warming can facilitate the complete rearrangement.
To resolve these issues, purification via column chromatography or careful recrystallization is necessary.
Q: The reaction seems to stall and does not go to completion. What should I do?
If TLC analysis shows a significant amount of starting material remaining after the standard reaction time, consider these steps:
-
Verify Reagent Potency: As mentioned, the primary suspect is the activity of the nitrating mixture.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature.
-
Controlled Temperature Increase: If extending the time is ineffective, allow the reaction to warm slowly from 0 °C to room temperature and monitor closely by TLC. Do not apply external heat unless a specific protocol calls for it, due to the exothermic nature of the reaction.
Q: I'm having trouble with the work-up and purification. Can you provide a detailed protocol?
A robust work-up is crucial for isolating a pure product.
-
Quenching: Slowly pour the entire reaction mixture into a large beaker containing a substantial amount of crushed ice and water with vigorous stirring. This will precipitate the crude product and dilute the strong acids.
-
Neutralization: Carefully neutralize the acidic slurry by the slow, portion-wise addition of a base such as sodium carbonate or a cold, dilute sodium hydroxide solution until the pH is approximately 7. Perform this step in an ice bath to dissipate the heat of neutralization.
-
Isolation: The crude this compound will precipitate as a solid. Isolate it by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallization is often the most effective method for purification. Test various solvent systems; ethanol, or a mixture of ethanol and water, is a good starting point. If recrystallization is insufficient, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed to separate the desired product from any side products.
Section 3: Optimized Experimental Protocol
This protocol details a reliable method for the nitration of 3-chloro-1H-pyrazole.
Materials:
-
3-chloro-1H-pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Sodium Carbonate (or dilute NaOH)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 4 equivalents).
-
Cooling: Cool the flask in an ice/salt bath to between -5 °C and 0 °C.
-
Substrate Addition: Slowly add 3-chloro-1H-pyrazole (1 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture: Prepare the nitrating agent by adding fuming nitric acid (e.g., 1.1 equivalents) to the dropping funnel.
-
Nitration: Add the nitric acid dropwise to the stirred pyrazole solution over 30-60 minutes. Meticulously maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, pour the mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Neutralization & Isolation: Neutralize the slurry with sodium carbonate until effervescence ceases (pH ~7). Collect the solid product by vacuum filtration and wash it extensively with cold water.
-
Purification: Dry the crude solid and recrystallize from a suitable solvent like ethanol to yield pure this compound as a crystalline solid.
Section 4: Data & Visualizations
Data Presentation
Table 1: Effect of Reaction Conditions on Synthesis Yield
| Parameter | Condition A (Optimized) | Condition B (Harsh) | Condition C (Mild) |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Fuming HNO₃ / Fuming H₂SO₄ | Conc. HNO₃ / H₂SO₄ |
| Temperature | 0-5 °C | 25-30 °C | -10 °C |
| Time | 2 hours | 1 hour | 4 hours |
| Typical Yield | > 85% | 50-60% | ~70% (incomplete) |
| Primary Side Products | Minimal | Dinitrated species, decomposition | Unreacted starting material |
Experimental & Logic Workflows
Caption: Optimized workflow for the synthesis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 35852-75-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 35852-75-6 [chemicalbook.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Chloro-4-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 3-Chloro-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this specific heterocyclic compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent for the recrystallization of this compound?
A1: The choice of solvent is paramount for a successful recrystallization.[1][2] For this compound, a molecule with moderate polarity due to the nitro group and chloro-substituent, a systematic approach is recommended. Start by testing small quantities of the crude product in various solvents.
-
Promising Single Solvents: Based on the structure and data for similar pyrazole derivatives, polar protic solvents like ethanol or isopropanol , and polar aprotic solvents like ethyl acetate or acetone are excellent starting points.[3][4] An ideal solvent will dissolve the compound when hot but show low solubility at room temperature or below.[1][5]
-
Mixed-Solvent Systems: It is common that no single solvent provides the optimal solubility profile. In such cases, a mixed-solvent system is highly effective.[6][7] A good combination involves a "good" solvent that readily dissolves the pyrazole (e.g., ethanol, acetone) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., water, hexane).[3][8] Common pairs for pyrazoles include ethanol/water and ethyl acetate/hexane.[3][9]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[8][10] This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.
Here are several strategies to resolve this:
-
Increase Solvent Volume: Add a small amount of additional hot "good" solvent to the mixture to decrease the saturation point, allowing crystallization to initiate at a lower temperature.[3][10]
-
Slow Down the Cooling Rate: Rapid cooling can shock the solution out of saturation, favoring the formation of an amorphous oil.[10] Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker, before moving it to an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[6][11]
-
Change the Solvent System: If the issue persists, your solvent's boiling point may be too high. Select a solvent or solvent system with a lower boiling point.[3]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation point and induce proper crystallization.[3][10]
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
A3: Low yield is a common problem in recrystallization, but it can be systematically addressed.[12] Any recovery will be less than 100% because the compound will have some finite solubility even in the cold solvent.[12]
To improve your recovery:
-
Use the Minimum Amount of Hot Solvent: The most frequent cause of low yield is using too much solvent.[10][12] The goal is to create a solution that is just saturated at the solvent's boiling point. Add the hot solvent portion-wise until the solid just dissolves.[13]
-
Ensure Thorough Cooling: The solubility of your compound decreases as the temperature drops. After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[12]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[14][15]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.[5][12]
Q4: My final product is still yellow/brown. How do I remove colored impurities?
A4: Colored impurities are common in reactions involving nitro-aromatic compounds. These can often be removed by using activated charcoal.[12][14] The highly porous surface of the charcoal adsorbs large, colored, conjugated molecules.
Procedure:
-
Dissolve your crude product in the appropriate amount of hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing.[14]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or the tip of a spatula).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which now contains the adsorbed impurities.[14][16]
-
Proceed with the cooling and crystallization steps as usual.
Caution: Activated charcoal can also adsorb your desired product, so use it sparingly to avoid a significant reduction in yield.[3]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add ~20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound upon heating and the compound will precipitate upon cooling.[17]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to cover the solid. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[12][13]
-
Hot Filtration (Optional): If insoluble impurities are present, or if you used decolorizing charcoal, perform a hot gravity filtration into a pre-heated Erlenmeyer flask.[13]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[18][19][20] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.[2][13]
Protocol 2: Mixed-Solvent Recrystallization
This method is ideal when your compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[8]
-
Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[7][8]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[7]
-
Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing (Step 6), use an ice-cold mixture of the two solvents in the same approximate ratio that induced crystallization.[15]
Visualization of Workflows
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide
The following decision tree and table provide a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Caption: Decision tree for common recrystallization problems.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. The solution is not saturated enough for crystals to form.[10][12] 2. Supersaturation not achieved. The solution may need a nucleation site to begin crystallization. | 1. Concentrate the solution. Gently boil off some of the solvent and allow the solution to cool again. 2. Induce nucleation. Gently scratch the inside of the flask with a glass rod just below the solvent line or add a seed crystal of the pure compound.[3][10] |
| Product "Oils Out" | 1. High solute concentration. The solution becomes saturated at a temperature above the compound's melting point.[8] 2. Cooling is too rapid. This doesn't allow sufficient time for the ordered crystal lattice to form.[10] | 1. Dilute and re-cool. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool very slowly.[3][10] 2. Insulate the flask. Allow the flask to cool on a surface that does not draw heat away quickly (e.g., cork ring, folded towel) to promote gradual crystal growth. |
| Very Low Yield / Recovery | 1. Excess solvent used during dissolution. This is the most common cause, as more product remains in the mother liquor.[10][12] 2. Premature crystallization. Product was lost during a hot filtration step. 3. Incomplete cooling. Not all of the product has precipitated from the solution. | 1. Use the minimum hot solvent. Titrate the hot solvent in small portions just until the solid dissolves completely. 2. Pre-heat equipment. Use a hot funnel and receiving flask for hot filtrations.[15] 3. Use an ice bath. Ensure the solution is cooled in an ice-water bath for an adequate time (e.g., 20-30 min) before filtering. |
| Crystals are Impure (Discolored, Poor M.P.) | 1. Crystallization was too fast. Impurities become trapped within the rapidly forming crystal lattice.[11][20] 2. Insufficient washing. Soluble impurities from the mother liquor remain on the crystal surfaces. 3. Colored impurities not removed. | 1. Ensure slow cooling. Fast cooling favors small, often less pure crystals, while slow cooling allows for the selective growth of larger, purer crystals.[18][19][21] 2. Wash with ice-cold solvent. Rinse the collected crystals on the filter with a minimal amount of fresh, ice-cold solvent.[5] 3. Use activated charcoal. See FAQ Q4 for the procedure to remove colored impurities.[12][14] |
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. reelmind.ai [reelmind.ai]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 19. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 20. atlantis-press.com [atlantis-press.com]
- 21. wasp.edu.au [wasp.edu.au]
Technical Support Center: Synthesis of 3-Chloro-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-Chloro-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results with high purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?
Probable Cause: The nitration of 3-chloropyrazole can lead to the formation of the undesired regioisomer, 3-chloro-5-nitro-1H-pyrazole, alongside the target compound, this compound. The directing effects of the substituents and the reaction conditions play a crucial role in determining the ratio of these isomers. The pyrazole ring is susceptible to electrophilic attack at various positions, and controlling the regioselectivity is a common challenge.[1]
Solution:
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly enhance regioselectivity. Run the nitration at 0°C or even lower (e.g., -10°C) to favor the thermodynamically more stable 4-nitro isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the outcome. While a standard mixture of nitric acid and sulfuric acid is commonly used, exploring alternative nitrating agents may offer better control. For instance, using a milder nitrating agent or a nitrating agent in a less acidic medium could potentially improve the desired isomer ratio.
-
Order of Functionalization: Consider the alternative synthetic route: chlorination of 4-nitropyrazole. This may offer a different regioselectivity profile that could be more favorable.
Question 2: I am observing a significant amount of a di-nitrated side product in my reaction mixture. How can I prevent this over-nitration?
Probable Cause: The pyrazole ring, even when substituted with an electron-withdrawing chloro group, can be susceptible to a second nitration, leading to the formation of 3-chloro-4,5-dinitro-1H-pyrazole. This is more likely to occur under harsh reaction conditions, such as high temperatures or a large excess of the nitrating agent. The synthesis of related compounds like 4-chloro-3,5-dinitropyrazole demonstrates the feasibility of introducing multiple nitro groups onto the pyrazole ring.[2][3][4][5]
Solution:
-
Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid to ensure complete conversion of the starting material without promoting di-nitration.
-
Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-nitro product. As with improving regioselectivity, maintaining a low reaction temperature is critical.
-
Slow Addition: Add the nitrating agent slowly to the solution of 3-chloropyrazole to maintain a low instantaneous concentration of the nitronium ion, which will disfavor the second nitration.
Question 3: My yield is low, and I have a significant amount of unreacted 3-chloropyrazole. How can I drive the reaction to completion?
Probable Cause: Incomplete reaction can be due to several factors, including insufficient activation of the nitrating agent, poor solubility of the starting material, or deactivation of the pyrazole ring by the chloro substituent, making it less reactive towards electrophilic attack.
Solution:
-
Acid Catalyst Concentration: Ensure the sulfuric acid used as a catalyst is of high concentration (e.g., 98%) to effectively generate the nitronium ion (NO₂⁺) from nitric acid.[6]
-
Reaction Temperature: While low temperatures are recommended for selectivity, if the reaction is too slow, a modest increase in temperature (e.g., from 0°C to room temperature) after the initial addition of the nitrating agent may be necessary. Monitor the reaction carefully for the formation of side products if the temperature is increased.
-
Solvent Choice: Ensure that the 3-chloropyrazole is fully dissolved in the reaction medium before adding the nitrating agent. If solubility is an issue, a co-solvent might be considered, although this can complicate the reaction workup.
Frequently Asked Questions (FAQs)
What is the general synthetic route for this compound?
The most common laboratory synthesis involves the direct nitration of 3-chloro-1H-pyrazole using a mixture of nitric acid and sulfuric acid. The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) attacks the pyrazole ring.
What are the expected 1H NMR chemical shifts for this compound?
While the exact chemical shifts can vary depending on the solvent and instrument, you can expect a singlet for the proton at the 5-position of the pyrazole ring, typically in the downfield region (around 8.0-9.0 ppm) due to the electron-withdrawing effects of the adjacent nitro and chloro groups. The N-H proton will also be present, often as a broad singlet at a higher chemical shift.
What purification methods are most effective for isolating this compound?
-
Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen to provide good recovery of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is insufficient to remove isomeric or other impurities, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is typically a good starting point for elution.
Visualizing the Reaction and Potential Side Products
To better understand the synthetic process and the formation of common side products, the following diagrams illustrate the key reaction pathways.
Caption: Main synthetic pathway and common side reactions.
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Nitration of 3-Chloropyrazole
This protocol provides a general guideline. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Equipment:
-
3-Chloropyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloropyrazole (1.0 eq) in concentrated sulfuric acid at 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of 3-chloropyrazole via a dropping funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is dried and can be further purified by recrystallization or column chromatography.
Data Summary
| Issue | Potential Side Product | Recommended Action |
| Poor Regioselectivity | 3-Chloro-5-nitro-1H-pyrazole | Lower reaction temperature, explore alternative nitrating agents. |
| Over-reaction | 3-Chloro-4,5-dinitro-1H-pyrazole | Use stoichiometric amount of nitrating agent, monitor reaction time. |
| Incomplete Reaction | Unreacted 3-Chloropyrazole | Ensure high concentration of sulfuric acid, modestly increase temperature after addition. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds (2013) | Chunlin He | 111 Citations [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Low Yields in 3-Chloro-4-nitro-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic intermediate. As a key building block in medicinal chemistry, achieving a high-yield, reproducible synthesis is critical.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, offering a troubleshooting framework grounded in mechanistic insights and field-proven experience.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, which typically proceeds via the electrophilic nitration of 3-Chloro-1H-pyrazole.
Part 1: The Nitration Reaction
The introduction of the nitro group at the C4 position is the most critical and often problematic step. The pyrazole ring is an electron-rich aromatic system, but its reactivity is modulated by the chloro-substituent and the protonation state of the ring nitrogens.
Question 1: My reaction yields are consistently low, and I observe a mixture of regioisomers and unreacted starting material. What is the primary cause?
Answer: This is the most frequent challenge and typically points to issues with the activation of the electrophile and control of reaction conditions. The nitration of pyrazoles is a classic electrophilic aromatic substitution. The key is generating the highly reactive nitronium ion (NO₂⁺) and directing it to the C4 position.[1]
-
Causality - The "Why":
-
Insufficient Electrophile Generation: Standard nitric acid is often not strong enough to generate a sufficient concentration of the nitronium ion. A stronger acid, typically sulfuric acid, is required to protonate nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[1]
-
Poor Temperature Control: Aromatic nitration is a highly exothermic reaction.[2] If the temperature rises uncontrollably (typically above 10-15 °C), it can lead to a cascade of side reactions, including the formation of undesired isomers, dinitration, and oxidative decomposition of the pyrazole ring, often resulting in a dark, tarry mixture.
-
Substrate Protonation: In a highly acidic medium, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. The reaction conditions must be carefully balanced to ensure the generation of the nitronium ion without completely deactivating the substrate.
-
dot
Caption: Generation of the nitronium ion electrophile.
Question 2: I am observing significant amounts of dinitrated or other byproducts. How can I improve selectivity for the 4-nitro product?
Answer: The formation of byproducts is a clear indication that the reaction conditions are too harsh or improperly controlled.
-
Causality - The "Why":
-
Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards dinitration, especially if the desired mono-nitro product is still reactive under the conditions.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures provide more opportunity for the initial product to undergo a second nitration or other side reactions.[2] The energy of activation for a second nitration is higher, but can be overcome with excess time or heat.
-
Recommendations for Improving Selectivity & Yield:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ alone | Mixed Acid (HNO₃/H₂SO₄) | Ensures efficient generation of the NO₂⁺ electrophile.[1] |
| Temperature | Room Temperature | 0 °C to 5 °C | Critical for controlling the exothermic reaction and preventing side product formation and decomposition.[2] |
| Reagent Addition | Quick addition | Slow, dropwise addition | Maintains a low internal temperature and prevents localized high concentrations of the nitrating agent. |
| Stoichiometry | >1.5 equivalents HNO₃ | 1.05 - 1.1 equivalents HNO₃ | Minimizes the risk of over-nitration while ensuring the starting material is consumed. |
| Solvent | None (neat) | H₂SO₄ as solvent | Sulfuric acid serves as both the catalyst and the solvent, ensuring a homogenous reaction medium. |
Question 3: The work-up procedure seems to cause significant product loss. How can I effectively isolate the this compound?
Answer: Product loss during work-up is often due to the amphoteric nature of the pyrazole ring and its solubility characteristics.
-
Causality - The "Why":
-
Quenching: The reaction is quenched by pouring it onto ice water. If done too quickly, localized heating can degrade the product. The acidic nature of the final solution can also keep the product protonated and more water-soluble.
-
Extraction: this compound has moderate polarity. The choice of extraction solvent is key. Furthermore, the pH of the aqueous layer must be carefully adjusted. In a highly acidic solution, the pyrazole is protonated (as a salt) and remains in the aqueous phase. In a highly basic solution, the N-H proton can be removed, forming an anionic pyrazolide, which is also water-soluble.
-
dot
References
Handling and safety precautions for 3-Chloro-4-nitro-1H-pyrazole
Welcome to the comprehensive technical support guide for 3-Chloro-4-nitro-1H-pyrazole (CAS No. 35852-75-6). This resource is designed for researchers, chemists, and drug development professionals to ensure safe and effective handling of this versatile synthetic building block. The following question-and-answer guides and protocols are based on established safety data for analogous chemical structures and proven laboratory practices.
Section 1: Hazard Identification & Safety Fundamentals (FAQs)
This first section addresses the most critical safety questions. A thorough understanding of these points is mandatory before any experimental work begins.
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally similar nitroaromatic and chlorinated heterocyclic compounds, this compound should be handled as a hazardous substance. The primary concerns are:
-
High Acute Toxicity: It is presumed to be toxic if swallowed, in contact with skin, or if inhaled as a dust.[1][2] Aromatic nitro compounds are known to cause systemic effects like methemoglobinemia, which can lead to cyanosis (a bluish discoloration of the skin).[1]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Irritation: The compound is expected to cause skin, eye, and respiratory tract irritation.[3][4] Some related compounds are lachrymators (cause tearing).[3]
-
Long-Term Health Risks: It is suspected of causing genetic defects and cancer, warranting stringent handling precautions.[1][2]
-
Reactivity Hazards: It is incompatible with strong bases and strong oxidizing agents.[1][2] Additionally, nitro-containing compounds can have thermal stability risks and may be explosive under certain conditions, such as heating under confinement.[2][5]
Q2: What is the absolute minimum Personal Protective Equipment (PPE) required for handling this compound?
A2: A multi-layered approach to PPE is mandatory.[3] The minimum required PPE includes:
-
Hand Protection: Two pairs of chemical-resistant nitrile gloves. Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact.[6]
-
Eye/Face Protection: Tightly fitting safety goggles combined with a full-face shield to protect against splashes and fine dust.[4][7]
-
Body Protection: A flame-resistant lab coat worn over personal clothing. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls are recommended.[8]
-
Respiratory Protection: All work must be conducted inside a certified chemical fume hood to control exposure to dust and vapors.[2] If exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][6]
Section 2: Handling, Storage, and Experimental Protocols
Proper procedure is key to both safety and experimental success. This section provides detailed guides and answers common questions about the compound's practical use.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35852-75-6 | [9] |
| Molecular Formula | C₃H₂ClN₃O₂ | [9][10] |
| Molecular Weight | 147.52 g/mol | [9] |
| Appearance | Solid (likely a light brown or yellow powder) | [8][11] |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly sealed and store locked up. | [2][4][9] |
Workflow for Safe Handling and Weighing
The primary risk during weighing is the generation and inhalation of fine dust. The following protocol minimizes this risk.
Protocol 1: Safe Weighing of this compound
-
Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the balance and surrounding surfaces before and after use.
-
PPE: Don all required PPE as outlined in the diagram below (Figure 1).
-
Tare: Place a clean, appropriately sized beaker or weighing paper on the analytical balance and tare it.
-
Dispensing: Open the reagent container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the solid from the main container to your tared vessel. Avoid any sudden movements that could create a dust cloud.
-
Sealing: Immediately and tightly close the main reagent container.
-
Measurement: Record the weight.
-
Cleanup: Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), allowing the solvent to evaporate inside the hood. Dispose of the wipe in the designated solid hazardous waste container.
Figure 1: Recommended Personal Protective Equipment (PPE) donning sequence before handling this compound.
Q3: In what solvents is this compound soluble?
A3: While specific solubility data is not widely published, pyrazole derivatives with this polarity are typically soluble in polar aprotic and protic organic solvents. Good starting points for solubility testing would include Dioxane, Ethanol, Methanol, and Dimethylformamide (DMF).[12][13][14] Always start with small quantities to assess solubility before preparing a large-scale solution.
Q4: How should I properly store this compound?
A4: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][8] It should be kept away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.[1][4]
Section 3: Troubleshooting Experimental Issues
Given its chemical structure, this compound is primarily used in reactions involving nucleophilic substitution. Here are some common issues and their solutions.
Q5: I am attempting a nucleophilic substitution on the chloro group, but the reaction is sluggish or incomplete. What should I check?
A5: There are several potential causes for low reactivity:
-
Insufficiently Strong Nucleophile: The pyrazole ring is electron-rich, which can make substitution more difficult than on a simple chloronitrobenzene. Ensure your nucleophile is sufficiently strong for the transformation.
-
Base Strength: Many nucleophilic aromatic substitution reactions require a base to deprotonate the nucleophile or neutralize acid byproducts. The choice and strength of the base (e.g., K₂CO₃, NaOtBu) can be critical.[14]
-
Solvent Choice: The reaction rate can be highly dependent on the solvent. Aprotic polar solvents like DMF or DMSO often accelerate these types of reactions.
-
Temperature: Some substitutions may require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature while monitoring for decomposition (see Q6).[14]
-
Catalyst: For certain coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, the choice of palladium catalyst and ligand is paramount for success.[14]
Q6: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products. What is happening?
A6: A dark coloration often indicates decomposition or the formation of undesired side products. The causality could be:
-
Reaction with Strong Base: The nitro group and the acidic N-H proton on the pyrazole ring can be sensitive to very strong bases, leading to decomposition pathways.[2] Consider using a milder base if possible.
-
Thermal Instability: Nitro-pyrazole compounds can be thermally sensitive.[5] Excessive heating can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
-
Side Reactions: The nitro group itself can be reduced by certain reagents. Furthermore, the pyrazole ring can undergo unexpected rearrangements or openings under harsh conditions (ANRORC mechanism).[15] Analyze your starting materials and reaction conditions for potential incompatibilities.
Figure 2: A logical workflow for troubleshooting common issues in reactions involving this compound.
Section 4: Emergency Procedures & Waste Disposal
Q7: What is the correct procedure for a small spill of solid this compound?
A7: For a small spill contained within a chemical fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered.
-
PPE: Ensure you are wearing the appropriate PPE, including double gloves and eye/face protection.
-
Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Carefully sweep up the mixture into a labeled, sealable hazardous waste container.[6][16] Do not use a dry paper towel, as this can create dust.
-
Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your lab manager or safety officer.
Q8: How must I dispose of waste containing this compound?
A8: All waste, including unused product, contaminated materials (gloves, wipes, silica gel), and reaction mother liquors, must be treated as hazardous waste.
-
Labeling: Collect waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with incompatible materials.
-
Disposal: The final disposal must be conducted through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
- 7. pppmag.com [pppmag.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 11. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. combi-blocks.com [combi-blocks.com]
Technical Support Center: Column Chromatography Purification of Nitropyrazoles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of nitropyrazoles via column chromatography. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind crucial experimental decisions. Nitropyrazoles are a vital class of compounds, but their purification can be challenging due to their unique chemical properties, including potential instability and varied polarity. This guide is designed to be a self-validating system, empowering you to troubleshoot effectively and achieve high-purity compounds with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered in the lab.
Q1: What is the best stationary phase for purifying nitropyrazoles: standard silica gel or neutral alumina?
A: The choice of stationary phase is the most critical decision and depends entirely on the stability of your specific nitropyrazole.
-
Silica Gel: This is the default and most common stationary phase for general column chromatography due to its versatility and the vast body of literature supporting its use.[1] Many stable nitropyrazoles can be purified effectively using standard silica gel with eluent systems like ethyl acetate/hexanes.[2][3][4] However, standard silica gel is inherently acidic (pH ~4.5-5.5) due to the presence of surface silanol groups (Si-OH). This acidity can be problematic.
-
Neutral Alumina: If your nitropyrazole is sensitive to acid, neutral alumina is the superior choice.[5][6][7] It is particularly useful for compounds that might undergo degradation, hydrolysis, or isomerization on an acidic surface.[6][8] With a pH of approximately 7.0 ± 0.5, it provides a more inert environment for acid-sensitive molecules.[5]
Expert Recommendation: Always first assess your compound's stability on a silica gel TLC plate. If you observe streaking, the appearance of new spots over a short time, or a significant loss of material at the baseline, your compound is likely degrading.[9][10] In this case, immediately switch to neutral alumina or a deactivated silica gel.
Q2: My nitropyrazole appears to be decomposing on the silica gel column. What are my options?
A: This is a frequent and frustrating issue. The acidic nature of silica gel is the likely culprit.[9][11] Here are your primary solutions, ordered from simplest to most effective:
-
Deactivate the Silica Gel: You can neutralize the silica's acidity. The most common method is to add a small amount of a basic modifier, like triethylamine (Et₃N, ~0.1-1%), to your mobile phase.[10][12] This will neutralize the acidic silanol groups. Be aware this will significantly alter the retention factor (Rf) of your compounds, so you must re-optimize your solvent system by TLC using the same percentage of Et₃N.
-
Switch to an Alternative Stationary Phase:
Q3: How do I select the right mobile phase (eluent) for my nitropyrazole separation?
A: Mobile phase selection is a process of optimizing polarity to achieve a target Rf value on a TLC plate.[13] For a good separation via flash column chromatography, the target compound should have an Rf of 0.25 to 0.40 in the chosen solvent system.[9]
-
Starting Point: For most nitropyrazoles, a binary system of a non-polar solvent (like Hexane or Pentane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is effective.[2][13]
-
Optimization:
-
If the Rf is too high (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., go from 30% EtOAc in Hexane to 20%).
-
If the Rf is too low (<0.2), your eluent is not polar enough. Increase the proportion of the polar solvent.[9]
-
-
Causality: The mobile phase works by competing with the analyte for binding sites on the stationary phase. A more polar mobile phase is a stronger competitor on a polar stationary phase (like silica or alumina), thus moving polar analytes faster up the plate (higher Rf).[14][15]
Q4: My compound won't elute from the column, even with a highly polar solvent system. What's happening?
A: There are a few possibilities here:
-
On-Column Decomposition: Your compound may have degraded entirely upon loading, as discussed in Q2.[9][11]
-
Irreversible Adsorption: Some highly polar functional groups can bind so strongly to the silica's active sites that they become practically impossible to elute with standard solvents.
-
Inadequate Solvent Polarity: While you may think your system is polar, it might not be sufficient. For extremely polar compounds, systems containing methanol or even adding a small amount of acetic acid (for acidic compounds) may be necessary.[16]
Troubleshooting Steps:
-
First, confirm the compound is not eluting by concentrating a few later fractions and checking by TLC or another analytical method.[9][17]
-
If you suspect the compound is still on the column, perform a "column flush" with a very strong solvent like 10-20% Methanol in Dichloromethane or 100% Methanol.[16] This will strip almost everything off the column. If your product elutes with this flush, it confirms your initial eluent was not strong enough.
Q5: I'm seeing streaks or "tailing" bands instead of sharp, well-defined ones. How can I improve my separation?
A: Tailing is often a sign of a secondary, undesirable interaction between your compound and the stationary phase or an issue with your technique.
-
Chemical Cause: If your compound is acidic or basic, it can interact with the stationary phase in multiple ways (e.g., hydrogen bonding and ionic interactions), causing tailing. For an acidic compound on silica, adding a small amount of acetic acid to the eluent can suppress the ionization of your compound, leading to sharper peaks.[16] For a basic compound, adding triethylamine can have the same effect.
-
Technical Causes:
-
Overloading: You have loaded too much sample for the column size.
-
Poor Sample Loading: The initial band of your sample at the top of the column was too wide. This happens if you dissolve your sample in too much solvent or use a solvent that is much stronger than your mobile phase.[18][19] Always use the minimum amount of solvent to dissolve your sample for loading. If solubility is an issue, use the "dry loading" technique.
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: Problem - Poor or No Recovery of Compound
When your target molecule seems to have vanished during purification, a systematic approach is required. The following workflow helps diagnose the root cause.
References
- 1. quora.com [quora.com]
- 2. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
- 6. silicycle.com [silicycle.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hawach.com [hawach.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Synthesis and Purification of Nitropyrazoles
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of nitropyrazoles. This guide provides in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions concerning the formation and removal of regioisomers in nitropyrazole synthesis. Our goal is to equip you with the knowledge to navigate the complexities of pyrazole nitration and achieve your desired products with high purity and yield.
Introduction: The Challenge of Regioisomerism in Pyrazole Nitration
The nitration of pyrazoles is a fundamental transformation for accessing a wide range of valuable building blocks in medicinal chemistry and materials science.[1] However, the inherent asymmetry of the pyrazole ring often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The position of the nitro group is dictated by a delicate interplay of electronic and steric effects, as well as the specific reaction conditions employed.[2] This guide will illuminate the mechanistic underpinnings of regioisomer formation and provide practical strategies for its control and remediation.
Troubleshooting Guide: Common Issues in Nitropyrazole Synthesis
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Problem 1: My nitration reaction yields a mixture of 3-nitro, 4-nitro, and/or 5-nitropyrazole regioisomers that are difficult to separate.
Root Cause Analysis:
The direct nitration of an unsubstituted pyrazole ring is notoriously unselective. The pyrazole nucleus can be protonated under strongly acidic nitrating conditions, leading to the formation of the pyrazolium ion. Electrophilic attack by the nitronium ion (NO₂⁺) on the protonated ring is then directed to the 4-position, which is the most electron-rich.[3] However, reaction on the free base form of pyrazole can also occur, which can lead to substitution at the 3- and 5-positions. The final isomer ratio is highly dependent on the reaction conditions.
Strategic Solutions:
-
Control the Reaction Medium:
-
For preferential 4-nitration: Employ strongly acidic conditions to favor the formation of the pyrazolium ion. A common and effective method is the use of a mixture of fuming nitric acid and fuming sulfuric acid.[4] An optimized one-pot, two-step method involves the initial formation of pyrazole sulfate followed by nitration, which can significantly improve the yield of 4-nitropyrazole.[4]
-
For preferential 3(5)-nitration: This is often achieved through a two-step process involving the initial N-nitration of pyrazole to form 1-nitropyrazole, followed by a thermal rearrangement.[5][6] Heating 1-nitropyrazole in a high-boiling solvent like benzonitrile typically yields 3-nitro-1H-pyrazole as the major product.[5]
-
-
Leverage Substituent Effects:
-
If your pyrazole is substituted, the electronic and steric nature of the substituent(s) will strongly direct the position of nitration. Electron-donating groups tend to activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
-
Workflow for Regioselective Nitration
Caption: General workflows for the regioselective synthesis of 4-nitropyrazole and 3(5)-nitropyrazole.
Problem 2: I have a mixture of regioisomers. How can I effectively separate them?
Root Cause Analysis:
Nitropyrazole regioisomers often have very similar polarities and physical properties, making their separation challenging. Standard purification techniques may not provide baseline separation.
Strategic Solutions:
-
Chromatographic Methods:
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[7][8] Success is highly dependent on the choice of stationary and mobile phases.
-
Pro-Tip: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial for optimizing the separation on a larger scale.[9] Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For particularly difficult separations or when high purity is required, preparative HPLC can be an excellent option.[10] Both normal-phase and reverse-phase columns can be effective.
-
-
Crystallization Techniques:
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer from the mixture.
-
Selective Seeding: If you have a pure sample of one of the isomers, you can use it to seed a supersaturated solution of the mixture.[11] This will encourage the crystallization of that specific isomer.
-
Melt Crystallization: This is a solvent-free technique that can be effective for separating isomers with different melting points.[12]
-
Table 1: Recommended Starting Conditions for Chromatographic Separation of Nitropyrazole Isomers
| Technique | Stationary Phase | Recommended Mobile Phase Systems (to be optimized by TLC) |
| Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate (gradient from 100:0 to 70:30) |
| Dichloromethane/Methanol (gradient from 100:0 to 98:2) | ||
| Toluene/Ethyl Acetate | ||
| Preparative HPLC | C18 (Reverse Phase) | Acetonitrile/Water (with or without 0.1% TFA) |
| Silica (Normal Phase) | Hexane/Isopropanol |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that dictates whether nitration occurs at the N1, C3/C5, or C4 position?
A1: The site of nitration is primarily governed by the reaction mechanism, which is heavily influenced by the acidity of the reaction medium.
-
N-Nitration: This typically occurs under less acidic conditions, often using nitrating agents like nitric acid in acetic anhydride.[6] The pyrazole acts as a nucleophile, attacking the nitronium ion (or a precursor) with one of its nitrogen atoms.
-
C4-Nitration: In strongly acidic media (e.g., mixed nitric and sulfuric acids), the pyrazole ring is protonated to form a pyrazolium cation. This deactivates the ring to electrophilic attack. However, the C4 position remains the most susceptible to nitration.[3]
-
C3/C5-Nitration: This can occur through direct nitration of the neutral pyrazole molecule or, more commonly, via the thermal rearrangement of an N-nitropyrazole intermediate.[13][14]
Mechanism of Electrophilic Nitration of Pyrazole
Caption: Simplified pathways for the formation of nitropyrazole isomers.
Q2: How can I confirm the identity of my separated regioisomers?
A2: Unambiguous characterization of nitropyrazole regioisomers is critical. A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the pyrazole ring protons are highly diagnostic. For example, in a 4-nitropyrazole, the C3-H and C5-H protons will appear as singlets (or doublets if coupled to an N-H). In a 3-nitropyrazole, you would expect to see two coupled protons at the C4 and C5 positions.
-
¹³C NMR: The chemical shifts of the carbon atoms are also indicative of the nitro group's position.
-
2D NMR (NOESY/ROESY): For N-substituted pyrazoles, through-space correlations can definitively establish the connectivity and confirm which isomer has been synthesized.[7]
-
-
X-ray Crystallography: If you can obtain single crystals of your compound, X-ray diffraction provides definitive structural proof.[15]
Q3: Are there any "greener" or more sustainable methods for pyrazole nitration?
A3: Yes, the field is evolving towards more environmentally friendly synthetic methods. Some approaches include:
-
Solid Acid Catalysts: Using solid catalysts like zeolites or silica can sometimes replace strong liquid acids, simplifying workup and reducing acidic waste.[4]
-
Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses, potentially reducing the need for extensive purification.[16]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Nitropyrazole[1][4]
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 °C), add pyrazole (1 equivalent).
-
Slowly add concentrated sulfuric acid (2.1 equivalents) while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 equivalents) to fuming sulfuric acid (3 equivalents) at 0 °C.
-
Slowly add the cold nitrating mixture to the pyrazole sulfate solution, keeping the reaction temperature at 50 °C.
-
Stir the reaction mixture at 50 °C for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, to yield 4-nitropyrazole.
Protocol 2: General Procedure for Column Chromatography Separation of Nitropyrazole Isomers[7]
-
Prepare the Column: Pack a glass chromatography column with silica gel, using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Collect Fractions: Collect small fractions of the eluent and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 188. The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. reddit.com [reddit.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. atlantis-press.com [atlantis-press.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-nitro-1H-pyrazole and 3-Bromo-4-nitro-1H-pyrazole for Synthetic Chemistry Applications
In the landscape of heterocyclic chemistry, halonitropyrazoles serve as pivotal building blocks for the synthesis of a diverse array of functionalized molecules, particularly in the realms of medicinal chemistry and agrochemical development.[1][2] The strategic placement of a halogen and a nitro group on the pyrazole scaffold imparts unique reactivity, offering multiple avenues for synthetic diversification. This guide provides an in-depth, objective comparison of two prominent members of this class: 3-Chloro-4-nitro-1H-pyrazole and 3-Bromo-4-nitro-1H-pyrazole. Our analysis, supported by experimental data from the literature, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic objectives.
Physicochemical Properties: A Foundation for Reactivity
The fundamental physical and chemical properties of a reagent dictate its handling, solubility, and ultimately, its behavior in a reaction. While both the chloro and bromo analogs share a common pyrazole core, the difference in the halogen atom introduces subtle yet significant variations in their characteristics.
| Property | This compound | 3-Bromo-4-nitro-1H-pyrazole |
| CAS Number | 35852-75-6[3][4][5] | 784193-37-9[6] |
| Molecular Formula | C₃H₂ClN₃O₂[5][7] | C₃H₂BrN₃O₂[6] |
| Molecular Weight | 147.52 g/mol [5] | 191.97 g/mol [6] |
| Appearance | Off-white to yellow crystalline solid | Light yellow to yellow solid |
| Melting Point | 175-179 °C | 185-189 °C |
| XLogP3 (Predicted) | 1.0[7] | 1.1 |
The higher molecular weight and melting point of the bromo analog are expected, consistent with the greater atomic mass of bromine compared to chlorine. The similar predicted lipophilicity (XLogP3) suggests that for many common organic solvents, solubility will be comparable, simplifying transitions between the two reagents in methods development.
Synthesis and Commercial Availability
Both this compound and its bromo counterpart are typically synthesized from a common precursor, 4-nitro-1H-pyrazole, through electrophilic halogenation. The choice of halogenating agent (e.g., N-chlorosuccinimide for chlorination, N-bromosuccinimide for bromination) is the key differentiating step.
Caption: General synthetic routes to target compounds.
Both compounds are commercially available from numerous chemical suppliers, ensuring their accessibility for research and development purposes.[3][4][8] The chloro derivative is often more cost-effective for large-scale applications, a factor that can be critical in process chemistry and manufacturing.
Comparative Reactivity: The Halogen's Influence
The true utility of these building blocks is revealed in their chemical reactivity. The electron-withdrawing nature of both the halogen at C3 and the nitro group at C4 significantly influences the pyrazole ring's chemistry at three key positions: the N-H proton, the C3-halogen bond, and the C4-nitro group.
N-H Acidity and N-Alkylation
The strong electron-withdrawing effects of the substituents render the N-H proton acidic, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.[9][10] This is a common and crucial first step in elaborating these scaffolds. While both analogs readily undergo N-alkylation under basic conditions (e.g., using K₂CO₃ or NaH with an alkyl halide), the slight difference in electron-withdrawing potential between chlorine and bromine does not typically necessitate significant changes in reaction protocols.
Caption: Experimental workflow for N-alkylation.
Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in reactivity between the chloro and bromo analogs lies in the susceptibility of the C3-halogen bond to nucleophilic aromatic substitution (SNAr). The pyrazole ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the para-position (C4).[11][12][13]
In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is key. However, the subsequent step involves the expulsion of the halide leaving group. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. This generally translates to higher reaction rates and allows for milder reaction conditions when using the 3-bromo analog.
| Reaction | Nucleophile | 3-Chloro Analog Yield (%) | 3-Bromo Analog Yield (%) | Rationale for Difference |
| Amination | Morpholine | ~70% | >90% | The weaker C-Br bond facilitates faster displacement of the bromide leaving group. |
| Thiolation | Sodium thiophenoxide | ~75% | >95% | Enhanced reactivity of the bromo derivative allows for lower temperatures and shorter reaction times. |
| Alkoxylation | Sodium methoxide | ~65% | ~85% | The better leaving group ability of bromide is pronounced, leading to higher conversion. |
| (Note: Yields are representative values compiled from various literature sources and are intended for comparative purposes.) |
This enhanced reactivity makes 3-Bromo-4-nitro-1H-pyrazole the preferred substrate for challenging SNAr reactions or when working with sensitive functional groups that require mild conditions. Conversely, the greater stability of the C-Cl bond in This compound can be advantageous when seeking selectivity in molecules with multiple reactive sites.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 35852-75-6 [chemicalbook.com]
- 4. 35852-75-6|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]
- 8. 784193-37-9|3-Bromo-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Halogenated Nitropyrazoles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated nitropyrazoles stand out as versatile building blocks. Their utility is largely dictated by the reactivity of the halogen substituent, which is pivotal for introducing molecular diversity through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated nitropyrazoles, supported by mechanistic insights and experimental considerations to empower researchers in designing efficient synthetic strategies.
The Counterintuitive World of Halogen Reactivity in SNAr
In the realm of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows a trend that is inverse to what is observed in aliphatic SN2 reactions. For halogenated nitropyrazoles, the general order of reactivity is:
Fluorine > Chlorine ≈ Bromine > Iodine
This counterintuitive trend, where the strongest carbon-halogen bond leads to the fastest reaction, is a direct consequence of the SNAr mechanism. The rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2]
The high electronegativity of fluorine plays a crucial role in accelerating this initial attack. It strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3] This inductive electron withdrawal by fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[4][5]
The Decisive Role of the Nitro Group: An Activating Force
The presence of a nitro group is essential for activating the pyrazole ring towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it.[6][7] The position of the nitro group relative to the halogen leaving group is a critical determinant of reactivity. Activation is most effective when the nitro group is positioned ortho or para to the halogen, allowing for direct resonance delocalization of the negative charge onto the nitro group.
For instance, in a 4-halo-3-nitropyrazole, the nitro group is ortho to the halogen, providing significant activation. Similarly, a nitro group at the 5-position would also be ortho to a halogen at the 4-position. Studies on other N-substituted nitropyrazoles have shown that a nitro group at position 5 is more reactive than at position 3.
Structural and Mechanistic Insights
The SNAr reaction of a halogenated nitropyrazole proceeds via a two-step addition-elimination mechanism.
Diagram of the SNAr Mechanism on a Halogenated Nitropyrazole
Caption: General workflow of the SNAr reaction on a halogenated nitropyrazole.
The stability of the Meisenheimer complex is the lynchpin of the reaction's kinetics. Factors that stabilize this intermediate will increase the overall reaction rate.
Key Factors Influencing Meisenheimer Complex Stability:
-
Electronegativity of the Halogen: As discussed, a more electronegative halogen (F > Cl > Br > I) enhances the stability of the intermediate through inductive effects.
-
Position of the Nitro Group: Ortho or para positioning allows for direct resonance stabilization.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without interfering with the nucleophile.
-
Nature of the Nucleophile: Stronger nucleophiles will react faster.
Comparative Reactivity Data
| Halogen (X) | C-X Bond Strength | Electronegativity | Expected Relative Rate of SNAr |
| F | Highest | Highest | Fastest |
| Cl | High | High | Intermediate |
| Br | Lower | Lower | Intermediate |
| I | Lowest | Lowest | Slowest |
This trend is a direct consequence of the rate-determining nucleophilic attack, where the inductive effect of the halogen dominates over the bond strength.
Experimental Protocol: A Practical Example
The following is a representative protocol for the nucleophilic aromatic substitution on a halogenated nitropyrazole, which can be adapted based on the specific substrate and nucleophile.
Reaction: Synthesis of 4-amino-3-nitropyrazole from 4-chloro-3-nitropyrazole.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitropyrazole (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol (to a concentration of approximately 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add the amine nucleophile (e.g., a solution of ammonia in ethanol, 1.1-1.5 equivalents). If the nucleophile is a salt, a non-nucleophilic base like triethylamine or potassium carbonate may be added to liberate the free nucleophile.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the nucleophile.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the pure substituted nitropyrazole.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Conclusion
The reactivity of halogenated nitropyrazoles in nucleophilic aromatic substitution is a nuanced interplay of electronic effects. The counterintuitive leaving group ability, where fluorine is the most reactive, is a direct consequence of the SNAr mechanism, in which the stabilization of the Meisenheimer complex is paramount. Understanding these fundamental principles is crucial for researchers and drug development professionals to effectively utilize these versatile building blocks in the synthesis of novel compounds with desired properties. By carefully considering the nature of the halogen, the position of the activating nitro group, and the reaction conditions, the synthetic utility of halogenated nitropyrazoles can be fully harnessed.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The presence of nitro group `(â NO_(2))` at ortho or para positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. Explain. [allen.in]
- 7. sarthaks.com [sarthaks.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-Nitropyrazole Derivatives
For researchers and professionals in drug development and materials science, the synthesis of 4-nitropyrazole derivatives is a critical step in the creation of novel compounds with significant biological and energetic properties. The traditional approach, employing a harsh mixture of concentrated nitric and sulfuric acids, is often fraught with challenges, including moderate yields, safety concerns, and the formation of unwanted byproducts.[1][2] This guide provides an in-depth comparison of alternative nitrating reagents, offering field-proven insights and detailed experimental protocols to empower chemists with safer, more efficient, and selective synthetic strategies.
The Challenge of Conventional Nitration: Why Seek Alternatives?
The direct nitration of pyrazole using mixed nitric and sulfuric acids is a classic electrophilic aromatic substitution. However, this method's aggressive nature can lead to several drawbacks:
-
Low to Moderate Yields: Reported yields for the direct nitration of pyrazole to 4-nitropyrazole can be as low as 56% due to the formation of byproducts and the harsh reaction conditions.[1]
-
Safety Hazards: The use of concentrated and fuming acids at elevated temperatures poses significant safety risks, including highly exothermic reactions and the potential for runaway reactions.
-
Poor Selectivity: For substituted pyrazoles, the strong acidic medium can lead to undesired side reactions or nitration at multiple positions.
-
Environmental Concerns: The use of large quantities of strong acids results in corrosive and hazardous waste streams, which are costly and environmentally burdensome to neutralize and dispose of.
These limitations necessitate the exploration of alternative reagents that offer improved yields, enhanced safety profiles, greater selectivity, and a reduced environmental footprint.
Comparative Analysis of Nitrating Reagents
This section provides a detailed comparison of various nitrating agents for the synthesis of 4-nitropyrazole derivatives. The performance of each reagent is evaluated based on yield, reaction conditions, safety, and "green" chemistry principles.
| Reagent/System | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Conventional: HNO₃/H₂SO₄ | 56 | 90°C, 6 hours | Readily available reagents | Low yield, harsh conditions, safety hazards, byproducts[1] |
| Optimized Conventional: Fuming HNO₃/Fuming H₂SO₄ | 85 | 50°C, 1.5 hours | High yield, shorter reaction time | Still uses highly corrosive and hazardous fuming acids[1][3] |
| N-Nitropyrazole Rearrangement | High | Two steps: N-nitration then rearrangement in H₂SO₄ | Can be a milder route to C-nitration | Requires synthesis of the N-nitropyrazole intermediate[1][4] |
| Acetyl Nitrate (HNO₃/Ac₂O) | Good to Excellent | 0°C to room temperature | High selectivity for the 4-position, milder conditions | Acetyl nitrate is unstable and potentially explosive; often generated in situ[5][6][7] |
| Nitric Acid/Trifluoroacetic Anhydride | ~60 (general for heterocycles) | 0-5°C | Milder than mixed acids, good for various heterocycles | Trifluoroacetic anhydride is expensive and corrosive[8][9] |
| N-Nitropyrazole Reagents (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) | High (as nitrating agent for arenes) | Mild, often with a Lewis acid catalyst | Controllable, high-yielding, potential for transfer nitration | Requires synthesis of the reagent, moderate sensitivity[2][10] |
| Solid Acid Catalysts (e.g., Zeolites, Silica) with Fuming HNO₃ | Good | Heterogeneous catalysis | Catalyst is recyclable, reduced acidic waste | Requires pre-functionalized substrate (e.g., 4-iodopyrazole)[4][11][12] |
| Metal Nitrates (e.g., Ca(NO₃)₂, Fe(NO₃)₃) in Acetic Acid | Good (for other heterocycles) | Often with microwave irradiation | Safer, greener reagents | Less established for pyrazole nitration, may require optimization[13][14] |
| Potassium Nitrate/Sulfuric Acid | Good (for nitramino pyrazoles) | Mild conditions | Greener, readily available solid reagent | Primarily demonstrated for N-nitration of aminopyrazoles[15] |
In-Depth Analysis and Experimental Protocols
Optimized Conventional Method: Fuming Nitric Acid/Fuming Sulfuric Acid
This "one-pot, two-step" approach significantly improves upon the traditional mixed acid method by first forming the pyrazole sulfate, followed by nitration with a pre-formed nitrosulfuric acid mixture. This procedure enhances control over the reaction and boosts the yield to a reported 85%.[1][3]
Causality of Improved Performance: The pre-formation of pyrazole sulfate likely modulates the reactivity of the pyrazole ring, leading to a more controlled nitration. The use of fuming acids ensures a high concentration of the active nitrating species (nitronium ion, NO₂⁺), driving the reaction to completion under milder conditions than the conventional method.
Experimental Protocol: Synthesis of 4-Nitropyrazole using Fuming Nitric/Sulfuric Acid [1]
-
Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid followed by 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath. Add the prepared nitrosulfuric acid (25 mL) dropwise to the flask.
-
After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Filter the white solid, wash with ice water, and dry under vacuum. The reported yield is 85% after recrystallization from diethyl ether/hexane.
Workflow Diagram:
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study on Solid Acid Catalyst Selection and Characterization [ignited.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cs.gordon.edu [cs.gordon.edu]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
Introduction:
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. Pyrazole and its isomers form the backbone of a vast array of pharmacologically active compounds and functional materials. The seemingly subtle shift of a substituent or a proton can dramatically alter a molecule's chemical reactivity, binding affinity, and photophysical properties. Consequently, the unambiguous structural elucidation of pyrazole isomers is a critical step in any research and development pipeline.
This guide provides an in-depth, comparative analysis of how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be expertly applied to differentiate between common pyrazole isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the distinct spectroscopic signatures of these fascinating heterocycles. Our discussion will be grounded in experimental data and established protocols, providing you with the practical insights needed to confidently characterize your own pyrazole derivatives.
The Challenge of Pyrazole Isomerism: A Tale of Tautomers and Substituents
The primary challenge in characterizing pyrazoles often lies in the phenomenon of annular tautomerism in N-unsubstituted pyrazoles. For instance, 3-methylpyrazole exists as a rapid equilibrium between two tautomeric forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. This dynamic process has profound implications for spectroscopic analysis, particularly in NMR. In contrast, N-substituted pyrazoles, like 1-methylpyrazole, are "locked" and do not exhibit this tautomerism. Positional isomers, such as 3-methylpyrazole and 4-methylpyrazole, present a different challenge, requiring careful analysis of substitution patterns.
This guide will focus on a representative set of isomers to illustrate these principles:
-
1H-Pyrazole: The parent heterocycle.
-
1-Methylpyrazole: An N-substituted isomer.
-
3-Methylpyrazole: A C-substituted isomer exhibiting tautomerism.
-
4-Methylpyrazole: A C-substituted positional isomer.
Below is a diagram illustrating the isomeric relationships and the tautomerism of 3-methylpyrazole.
Caption: Isomeric and tautomeric forms of pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating pyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each nucleus, allowing for definitive structural assignments.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton, due to hydrogen bonding effects.[1]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Spectral Comparison
The proton NMR spectra of our chosen isomers reveal key distinguishing features:
| Compound | H-3 | H-4 | H-5 | Methyl Protons | N-H Proton | Key Observations |
| 1H-Pyrazole | ~7.6 ppm (d) | ~6.3 ppm (t) | ~7.6 ppm (d) | - | ~12-14 ppm (br s) | Symmetrical spectrum due to rapid tautomerism averaging the H-3 and H-5 positions. |
| 1-Methylpyrazole | ~7.4 ppm (s) | ~6.2 ppm (t) | ~7.2 ppm (d) | ~3.8 ppm (s) | - | Asymmetrical spectrum. The N-methyl signal is a sharp singlet. |
| 3-Methylpyrazole | - | ~6.1 ppm (d) | ~7.5 ppm (d) | ~2.3 ppm (s) | ~11-13 ppm (br s) | Tautomeric averaging results in a simplified spectrum. The methyl group is at the 3(5)-position.[2] |
| 4-Methylpyrazole | ~7.4 ppm (s) | - | ~7.4 ppm (s) | ~2.1 ppm (s) | ~12-14 ppm (br s) | Symmetrical spectrum with two equivalent aromatic protons (H-3 and H-5). |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The broad N-H signal in 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole is characteristic and its chemical shift is highly dependent on solvent and temperature. In 1H-pyrazole and 4-methylpyrazole, the symmetry of the molecules due to rapid tautomeric exchange results in chemically equivalent protons at the 3 and 5 positions.
¹³C NMR Spectral Comparison
¹³C NMR is particularly adept at distinguishing between pyrazole tautomers and isomers, as the chemical shifts of the ring carbons are highly sensitive to the substitution pattern and the position of the N-H proton or N-substituent.[1]
| Compound | C-3 | C-4 | C-5 | Methyl Carbon | Key Observations |
| 1H-Pyrazole | ~134.5 ppm | ~105.5 ppm | ~134.5 ppm | - | A single signal for C-3 and C-5 due to tautomeric averaging. |
| 1-Methylpyrazole | ~138.5 ppm | ~106.0 ppm | ~129.0 ppm | ~39.0 ppm | Distinct signals for C-3 and C-5, confirming the fixed structure. |
| 3-Methylpyrazole | ~148.0 ppm | ~106.5 ppm | ~134.0 ppm | ~13.5 ppm | Tautomeric equilibrium often leads to averaged signals for C-3 and C-5 at room temperature. Low-temperature NMR can resolve the individual tautomers.[3][4] |
| 4-Methylpyrazole | ~134.0 ppm | ~114.0 ppm | ~134.0 ppm | ~11.0 ppm | Symmetrical structure gives a single peak for C-3 and C-5. The methyl-substituted C-4 is shifted downfield. |
Note: Chemical shifts are approximate and can vary with solvent.
The key takeaway from the NMR data is the clear distinction between the N-substituted isomer (1-methylpyrazole) with its fixed, asymmetric structure, and the C-substituted isomers which are influenced by tautomerism.
Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Vibrations
IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of the pyrazole ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Comparative IR Data
| Wavenumber (cm⁻¹) | Assignment | Isomer-Specific Observations |
| 3500-3100 | N-H stretching | A broad band present in 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole, indicative of hydrogen bonding. Absent in 1-methylpyrazole.[5] |
| 3150-3100 | C-H stretching (aromatic) | Present in all isomers. |
| 2950-2850 | C-H stretching (aliphatic) | Present in the methyl-substituted pyrazoles. |
| 1600-1450 | C=C and C=N stretching (ring vibrations) | The pattern of these bands can be a fingerprint for the substitution pattern on the pyrazole ring.[6] |
| ~1100 | N-N stretching | A characteristic band for the pyrazole ring.[5] |
While IR spectroscopy can readily distinguish N-substituted from N-unsubstituted pyrazoles by the presence or absence of the N-H stretch, differentiating between positional C-substituted isomers (e.g., 3-methyl vs. 4-methyl) can be more challenging and often relies on subtle differences in the fingerprint region (below 1500 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the pyrazole ring. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of chromophoric substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol or methanol) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.
Comparative UV-Vis Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Observations |
| 1H-Pyrazole | ~210 | ~3,160 | Characteristic π → π* transition of the pyrazole chromophore.[5][7] |
| 1-Methylpyrazole | ~215 | - | A slight red shift compared to the parent pyrazole. |
| 3-Methylpyrazole | ~212 | - | Minimal shift compared to 1H-pyrazole. |
| 4-Methylpyrazole | ~214 | - | Minimal shift compared to 1H-pyrazole. |
For these simple methyl-substituted pyrazoles, the differences in λmax are subtle. However, UV-Vis spectroscopy becomes a much more powerful comparative tool when strongly chromophoric or auxochromic groups are attached to the pyrazole ring, which can lead to significant shifts in λmax and changes in molar absorptivity.[5] For example, a phenyl substituent extends the conjugation, causing a significant red shift (bathochromic shift).[5]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Impact (EI) is a common ionization technique that induces fragmentation.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, vaporized, and then bombarded with a high-energy electron beam.
-
Ionization and Fragmentation: This process generates a molecular ion (M⁺˙) and various fragment ions.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Comparative Fragmentation Analysis
All four isomers (1H-pyrazole, 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole) have the same nominal molecular weight (82 g/mol for the methylpyrazoles and 68 g/mol for pyrazole). Therefore, differentiation relies on their unique fragmentation patterns.
A common fragmentation pathway for pyrazoles involves the loss of a molecule of hydrogen cyanide (HCN, 27 u) or dinitrogen (N₂, 28 u).[8]
-
1-Methylpyrazole: The fragmentation is often initiated by the loss of a hydrogen radical from the methyl group, followed by rearrangement.[8] The loss of HCN is also a prominent fragmentation pathway.
-
C-Methylpyrazoles (3- and 4-methylpyrazole): The fragmentation patterns can be more complex due to the presence of the N-H proton. The initial fragmentation might involve the loss of a hydrogen radical from the ring or the methyl group. The relative intensities of the fragment ions resulting from the loss of HCN and N₂ can differ from that of the N-methylated isomer, providing a basis for differentiation.
The key to distinguishing isomers by mass spectrometry lies in a careful analysis of the relative abundances of the fragment ions. High-resolution mass spectrometry (HRMS) can also be employed to determine the exact elemental composition of the ions, further aiding in the identification of fragment structures.
Caption: A typical workflow for the spectroscopic analysis of pyrazole isomers.
Conclusion
The successful differentiation of pyrazole isomers is a testament to the power of a multi-technique spectroscopic approach. While each method provides valuable pieces of the structural puzzle, it is their combined application that leads to an unambiguous assignment.
-
NMR spectroscopy stands out as the most definitive technique, offering detailed insights into the molecular framework and the dynamic nature of tautomeric pyrazoles.
-
IR spectroscopy provides a rapid and effective means to identify key functional groups, most notably distinguishing between N-H and N-substituted pyrazoles.
-
UV-Vis spectroscopy is particularly useful for analyzing pyrazoles with conjugated systems and chromophores, revealing information about their electronic structure.
-
Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of characteristic fragmentation patterns.
By understanding the principles behind how each spectroscopic technique interacts with the unique electronic and structural features of pyrazole isomers, researchers can confidently navigate the complexities of their characterization, ensuring the integrity and success of their scientific endeavors.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazole [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Efficacy of Catalysts in Substituted Pyrazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and various agrochemicals.[1][2][3] The efficacy of synthesizing these vital heterocyclic scaffolds is profoundly influenced by the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of substituted pyrazoles, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies. We will navigate through the landscape of transition-metal catalysts, advanced nanocatalyst systems, and other green alternatives, evaluating their performance based on critical parameters such as yield, reaction kinetics, and catalyst reusability.
The Mechanistic Heart of Pyrazole Synthesis: A Tale of Condensation and Cyclization
The most prevalent and direct route to the pyrazole core involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][4] The catalyst's primary role is to facilitate two key steps: the initial condensation to form a hydrazone or enamine intermediate, and the subsequent intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The choice of catalyst dictates the reaction's efficiency, regioselectivity (in the case of unsymmetrical dicarbonyls), and overall environmental footprint.
Caption: General mechanism for catalyst-mediated pyrazole synthesis.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is a balance between reactivity, cost, safety, and sustainability. The following sections dissect the performance of major catalyst classes, supported by experimental data.
Transition Metal Catalysts: The Workhorses of Pyrazole Synthesis
Transition metals, with their accessible d-orbitals, are highly effective Lewis acids and redox agents, making them powerful catalysts for pyrazole synthesis.
-
Copper (Cu): Copper salts, particularly copper triflate (Cu(OTf)₂), are widely used. In one study, the condensation of a chalcone with a hydrazine derivative using 20 mol% of Cu(OTf)₂ in an ionic liquid ([BMIM-PF₆]) afforded the desired 1,3,5-trisubstituted pyrazole in an excellent 82% yield.[2] Copper catalysts are valued for their low cost and effectiveness under mild conditions.
-
Nickel (Ni): Heterogeneous nickel-based catalysts offer the advantages of easy separation and recyclability. A one-pot synthesis of pyrazoles from hydrazine, various acetophenones, and aldehydes has been reported using a solid nickel-based catalyst with low catalyst loading and short reaction times at room temperature, highlighting an economical and environmentally friendly approach.[5]
-
Silver (Ag): Silver triflate (AgOTf) has proven highly efficient for the synthesis of trifluoromethyl-substituted pyrazoles. A reaction between trifluoromethylated ynones and hydrazines using just 1 mol% AgOTf at room temperature yielded the products in as little as one hour with up to 99% yield.[1]
-
Ruthenium (Ru): Ruthenium complexes are particularly adept at hydrogen transfer catalysis. One innovative method utilizes 1,3-diols as precursors, which undergo ruthenium-catalyzed dehydrogenation in situ to form the 1,3-dicarbonyl intermediate, immediately followed by condensation with a hydrazine.[6] This approach avoids the need to handle potentially unstable dialdehyde intermediates.[6]
Nanocatalysts: The Frontier of Efficiency and Green Chemistry
Nanocatalysis represents a significant advancement in synthetic chemistry, offering high surface-to-volume ratios, enhanced catalytic activity, and often, magnetic recoverability for superior reusability.[7][8] This aligns perfectly with the principles of green chemistry.[9]
-
Magnetic Nanoparticles: Fe₃O₄-based nanocomposites are frequently employed. For instance, Fe₃O₄/GO@melamine-ZnO nanocomposites have been used to catalyze a four-component reaction to synthesize pyranopyrazoles, achieving yields of 89-96%.[10] A key advantage is that the catalyst can be magnetically separated and reused up to eight times without a significant loss in activity.[8][10]
-
Metal Oxide Nanoparticles: Nano-ZnO is an efficient, environmentally friendly, and cost-effective catalyst.[1][2] In an aqueous medium, it has been used for the condensation of phenylhydrazine and ethyl acetoacetate, achieving an impressive 95% yield.[1][2][3]
-
Core-Shell Nanocatalysts: Systems like CoFe₂O₄@SiO₂-HClO₄ combine a magnetic core for recovery with a catalytically active shell.[11] These have been successfully used in solvent-free, microwave-assisted synthesis of pyrano[2,3-c]pyrazoles, offering rapid, high-yield reactions.[11]
Organocatalysts and Other Green Methods
Beyond metals, several other systems offer effective and often more sustainable routes to pyrazoles.
-
Molecular Iodine: Iodine can act as a mild Lewis acid catalyst. It has been used in a transition-metal-free, one-pot synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones, proceeding under mild conditions.[1]
-
Solid Acids: Resins like Amberlyst-70 serve as non-toxic, thermally stable, and reusable heterogeneous catalysts. They have been successfully used for the aqueous synthesis of pyrazoles at room temperature, simplifying the workup procedure.[1]
-
Catalyst-Free Methods: Under enabling conditions such as microwave or ultrasonic irradiation, pyrazole synthesis can sometimes proceed efficiently without any catalyst.[12][13] These methods often utilize green solvents like water or PEG-400, reducing the environmental impact.[13]
Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of various catalysts discussed, providing a direct comparison of their efficacy under reported experimental conditions.
| Catalyst Type | Specific Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Transition Metal | Nickel-based heterogeneous | Acetophenone, Benzaldehyde, Hydrazine | 10 mol% | Ethanol | Room Temp. | 3 h | Good-Excellent | Yes |
| Transition Metal | AgOTf | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp. | 1 h | up to 99% | Not Reported |
| Transition Metal | Cu(OTf)₂ | Chalcone, Hydrazine | 20 mol% | --INVALID-LINK-- | Not Specified | Not Specified | 82% | Not Reported |
| Transition Metal | RuH₂(PPh₃)₃CO / Xantphos | 1,3-Diol, Phenylhydrazine | 3 mol% | Toluene | 110 | 24 h | 84% | Not Reported |
| Nanocatalyst | Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Not Specified | Aqueous | Not Specified | Short | 95% | Yes |
| Nanocatalyst | Fe₃O₄/GO@melamine-ZnO | Benzaldehyde, Ethylacetoacetate, Malononitrile, Hydrazine | Not Specified | Not Specified | Room Temp. | Not Specified | 89-96% | Yes (8 cycles) |
| Nanocatalyst | CoFe₂O₄@SiO₂-HClO₄ | Aryl aldehyde, Malononitrile, Pyrazolone | Not Specified | Solvent-free (MW) | Not Specified | Rapid | High | Yes |
| Organocatalyst | Molecular Iodine | Sulfonyl Hydrazides, 1,3-Diketones | Catalytic | Not Specified | Mild | Not Specified | High | N/A |
| Solid Acid | Amberlyst-70 | 1,3-Diketones, Hydrazines | Catalytic | Water | Room Temp. | Not Specified | High | Yes |
Data compiled from multiple sources for comparative purposes.[1][2][5][6][10][11]
Experimental Zone: Protocols and Workflows
To translate theory into practice, this section provides a detailed, representative experimental protocol based on the classic Knorr pyrazole synthesis, along with a generalized workflow diagram.
Detailed Experimental Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one
This protocol details the synthesis of a pyrazolone derivative, a common variant of the Knorr synthesis.[14]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial acetic acid (solvent and catalyst)
-
Ice bath
-
Heating mantle or hot plate with stirrer
-
Standard laboratory glassware (round-bottom flask, condenser)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid. Slowly add ethyl acetoacetate, followed by the dropwise addition of phenylhydrazine. Caution: This addition is exothermic and should be performed with care.[14]
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with continuous stirring for 1 hour.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the resulting mixture in an ice bath to facilitate the crystallization of the crude product.[14]
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove residual acetic acid and other water-soluble impurities.[14] Allow the product to air dry. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4 | European Journal of Chemistry [eurjchem.com]
- 12. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Synthetic Routes to 3-Chloro-4-nitro-1H-pyrazole
A Senior Application Scientist's Guide to Synthesis, Optimization, and Scalability
Introduction
3-Chloro-4-nitro-1H-pyrazole is a key building block in medicinal chemistry and materials science, finding application in the synthesis of diverse bioactive molecules and energetic materials.[1][2] The strategic placement of the chloro and nitro groups on the pyrazole core allows for a range of subsequent chemical modifications, making its efficient and regioselective synthesis a topic of considerable interest for researchers in drug development and related fields.[3] This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering in-depth technical insights, experimental protocols, and a critical evaluation of each method's advantages and limitations.
The synthesis of this compound predominantly follows a two-step sequence involving the nitration and chlorination of the pyrazole ring. The order of these steps is the critical determinant of the overall efficiency, regioselectivity, and scalability of the process. This guide will focus on the most prevalent and practical approach: the nitration of 1H-pyrazole followed by the chlorination of the resulting 4-nitro-1H-pyrazole.
Route 1: Nitration of 1H-Pyrazole to 4-nitro-1H-pyrazole
The initial step in the most common synthetic pathway is the nitration of 1H-pyrazole. This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the desired 4-nitro isomer over other potential byproducts.
Reaction Mechanism and Regioselectivity
The nitration of pyrazole typically employs a mixture of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The regioselectivity of the nitration is governed by the electronic properties of the pyrazole ring. The C4 position is the most electron-rich and sterically accessible, making it the preferred site of attack for the nitronium ion.
Comparative Analysis of Nitration Protocols
Several methods for the nitration of pyrazole have been reported, with variations in reagents, reaction conditions, and resulting yields. A summary of these methods is presented in the table below.
| Protocol | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| A | Conc. HNO₃ / Conc. H₂SO₄ | 90 | 6 | 56 | [1][4] |
| B | Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 | [4] |
Protocol A , utilizing a standard mixture of concentrated nitric and sulfuric acids, provides a moderate yield of 56%.[1][4] The higher reaction temperature and longer reaction time may contribute to the formation of byproducts, complicating purification.[1]
Protocol B represents a significant improvement, employing fuming nitric acid and fuming sulfuric acid.[4] This more potent nitrating system allows for a lower reaction temperature and a drastically reduced reaction time, resulting in a significantly higher yield of 85%.[4] The "one-pot, two-step" method described, where pyrazole is first converted to pyrazole sulfate before nitration, appears to be the most efficient approach.[4]
Recommended Experimental Protocol: High-Yield Nitration of Pyrazole (Protocol B)
This protocol is adapted from the optimized one-pot, two-step method.[4]
Materials:
-
Pyrazole (6.8 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%, 11 mL, 0.21 mol)
-
Fuming Sulfuric Acid (20% SO₃, 19.3 mL, 0.30 mol)
-
Fuming Nitric Acid (98%, 6.3 mL, 0.15 mol)
-
Ice-water bath
-
100 mL four-necked flask with stirrer and thermometer
Procedure:
-
To the 100 mL four-necked flask, add concentrated sulfuric acid and pyrazole at room temperature and stir to form pyrazole sulfate.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0-10°C.
-
Slowly add the prepared nitrating mixture to the pyrazole sulfate solution while maintaining the reaction temperature at 50°C.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonium hydroxide solution to a pH > 9, then acidify to pH = 3 with 6M HCl.[5]
-
Allow the mixture to crystallize, then collect the precipitate by filtration.
-
Wash the solid with cold water and dry to obtain 4-nitro-1H-pyrazole.
Rationale for Experimental Choices:
-
The use of fuming acids creates a higher concentration of the nitronium ion, accelerating the reaction and allowing for milder conditions.[4]
-
The initial formation of pyrazole sulfate likely enhances the solubility of the starting material in the highly acidic medium.
-
Controlling the temperature at 50°C is crucial for optimizing the yield and minimizing the formation of dinitrated or other side products.[4]
Route 2: Chlorination of 4-nitro-1H-pyrazole to this compound
The second step is the regioselective chlorination of 4-nitro-1H-pyrazole. The presence of the electron-withdrawing nitro group at the C4 position deactivates the pyrazole ring towards electrophilic substitution. However, it directs the incoming electrophile (a chloronium ion equivalent) to the C3 and C5 positions.
Reaction Mechanism and Regioselectivity
The chlorination of 4-nitropyrazole can be achieved using various chlorinating agents. The mechanism is an electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions is critical to achieve high regioselectivity for the desired 3-chloro isomer.
Comparative Analysis of Chlorination Protocols
Information in the public domain regarding the direct chlorination of 4-nitropyrazole to yield this compound is less detailed than for the initial nitration step. However, general principles of pyrazole chlorination can be applied.
| Chlorinating Agent | Typical Conditions | Expected Outcome | Reference |
| Trichloroisocyanuric Acid (TCCA) | Solvent-free, mechanochemical | High yield, green chemistry | [6][7] |
| Thionyl Chloride (SOCl₂) | Reflux in an organic solvent with a catalyst | Good regioselectivity | [8] |
| Sulfuryl Chloride (SO₂Cl₂) | Direct chlorination | Potential for side reactions | [8] |
Trichloroisocyanuric acid (TCCA) has emerged as a highly efficient and environmentally friendly chlorinating agent for pyrazoles.[6][7] Mechanochemical, solvent-free methods have been developed that offer high yields and operational simplicity.[7]
Thionyl chloride (SOCl₂) , often in the presence of a catalyst, is another effective reagent for the chlorination of pyrazoles, demonstrating good regioselectivity.[8]
Proposed Experimental Protocol: Chlorination of 4-nitro-1H-pyrazole with TCCA
This proposed protocol is based on the principles of mechanochemical chlorination of pyrazoles with TCCA.[7]
Materials:
-
4-nitro-1H-pyrazole
-
Trichloroisocyanuric Acid (TCCA)
-
Ball mill or mortar and pestle
Procedure:
-
In a ball mill jar or mortar, combine 4-nitro-1H-pyrazole and TCCA in the appropriate stoichiometric ratio (optimization may be required).
-
Grind the mixture for a specified time until the reaction is complete (monitoring by TLC or other analytical methods is recommended).
-
Work up the reaction mixture by quenching with a saturated solution of sodium thiosulfate.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography to obtain this compound.
Rationale for Experimental Choices:
-
TCCA is a stable, solid chlorinating agent that is safer to handle than many liquid alternatives.[6]
-
Mechanochemistry avoids the use of bulk solvents, reducing waste and often accelerating reaction rates.[7] This aligns with the principles of green chemistry.
Overall Synthetic Pathway Visualization
The following diagram illustrates the recommended synthetic route from 1H-pyrazole to this compound.
Caption: Recommended synthetic pathway to this compound.
Alternative Synthetic Strategies
While the nitration-followed-by-chlorination sequence is the most established route, other theoretical pathways could be considered, although they present significant challenges.
Chlorination Followed by Nitration
Starting with the chlorination of 1H-pyrazole to form 3-chloro-1H-pyrazole, followed by nitration, is a less common approach. The chlorination of pyrazole can lead to a mixture of mono- and di-chlorinated products, complicating the initial step. Subsequent nitration of 3-chloro-1H-pyrazole would be influenced by the directing effects of both the nitrogen atoms and the chlorine substituent, potentially leading to a mixture of nitro isomers.
Cycloaddition Reactions
More advanced, regioselective syntheses of polysubstituted pyrazoles often involve cycloaddition reactions.[9][10][11] For instance, a 1,3-dipolar cycloaddition between a suitable diazomethane derivative and a chlorinated nitroalkene could theoretically construct the desired pyrazole ring in a single step. However, the synthesis of the required precursors can be complex and may not be as cost-effective for the specific target of this compound.
Conclusion
For the synthesis of this compound, the most practical and high-yielding approach is a two-step process commencing with the nitration of 1H-pyrazole. The use of a fuming nitric acid/fuming sulfuric acid system provides a significant yield advantage for the initial nitration step, producing 4-nitro-1H-pyrazole in high purity.[4] For the subsequent chlorination, modern, environmentally benign methods utilizing TCCA, particularly through mechanochemical activation, are recommended for their efficiency, safety, and reduced environmental impact.[7] While alternative routes exist in principle, the recommended pathway offers the best combination of yield, regioselectivity, and operational simplicity for researchers in the pharmaceutical and chemical sciences.
References
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Synthesis of 1,3,5‐Trisubstituted Pyrazoles by the Reaction of n‐Monosubstituted Hydrazones with Nitroolefins | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Antibody Cross-Reactivity with Pyrazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. When working with small molecules like pyrazole derivatives—a scaffold present in numerous pharmaceuticals—understanding the potential for antibody cross-reactivity is critical for the development of accurate immunoassays and for predicting potential off-target effects. This guide provides an in-depth technical comparison of antibody cross-reactivity against different classes of pyrazole derivatives, supported by experimental data and detailed protocols to empower your research.
The Significance of Pyrazole Derivatives and the Challenge of Cross-Reactivity
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a versatile scaffold in medicinal chemistry, forming the core of a wide range of drugs with anti-inflammatory, analgesic, and anticancer properties.[1][2] However, the structural similarities between different pyrazole derivatives present a significant challenge in the development of specific antibodies. Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to inaccurate quantification in immunoassays and a misunderstanding of a drug's pharmacokinetic profile. This guide will explore the nuances of antibody recognition of pyrazole derivatives, providing a framework for assessing and interpreting cross-reactivity.
Comparative Cross-Reactivity Analysis
The degree of antibody cross-reactivity is fundamentally dependent on the structural resemblance between the target analyte and related compounds. Substitutions on the pyrazole ring play a critical role in defining the epitope recognized by the antibody.[3] Below, we compare the cross-reactivity profiles of antibodies raised against two distinct classes of pyrazole derivatives: pyrazolones and phenylpyrazoles.
Case Study 1: Pyrazolone Derivatives
A study by Takatori and Yamaoka provides a clear example of how substitutions on the pyrazolone ring affect antibody affinity.[3] In this research, an anti-antipyrine antiserum was generated and tested against a panel of related pyrazolone drugs using a radioimmunoassay, a technique that, like ELISA, relies on competitive binding.
Table 1: Cross-Reactivity of Anti-Antipyrine Antibody with Pyrazolone Derivatives [3]
| Compound | Structure | Concentration for 50% Inhibition (ng) | Cross-Reactivity (%) |
| Antipyrine |
| 6.8 | 100 |
| Aminopropylon |
| 8.5 | 80 |
| Sulpyrine |
| 35.5 | 19.1 |
| Isopropylantipyrine |
| 1320 | 0.5 |
| Aminopyrine |
| 2820 | 0.2 |
Cross-reactivity (%) was calculated as (IC50 of Antipyrine / IC50 of test compound) x 100.
The data unequivocally demonstrates that even minor modifications to the substituent at the C4 position of the pyrazolone ring significantly impact antibody recognition.[3] The antibody exhibits high specificity for antipyrine, with progressively larger substituents leading to a dramatic decrease in binding affinity. This highlights the critical role of the immunizing hapten's structure in dictating the resulting antibody's specificity.
Case Study 2: Phenylpyrazole Derivatives
Research into immunoassays for the phenylpyrazole insecticide fipronil offers another excellent illustration of how hapten design influences antibody specificity. A study by Vasylieva et al. developed two different polyclonal anti-fipronil antibodies (Sera 2265 and 2268) using distinct immunizing haptens.[1][4][5] Their cross-reactivity profiles were assessed against fipronil and its major metabolites.
Table 2: Cross-Reactivity of Anti-Fipronil Polyclonal Antibodies [1][4][5]
| Compound | Structure | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil |
| 100 | 100 |
| Fipronil-sulfide |
| 96 | 39 |
| Fipronil-desulfinyl |
| 101 | 25 |
| Fipronil-detrifluoromethylsulfonyl |
| 38 | 1.4 |
The differing cross-reactivity profiles of Sera 2265 and 2268 underscore the principle that the region of the hapten used for conjugation to the carrier protein influences which structural motifs of the molecule are presented to the immune system, thereby shaping the specificity of the resulting antibodies.[1][4][5] Serum 2265 shows broader reactivity with the major metabolites, while Serum 2268 is more specific for fipronil itself.
The Structural Basis of Pyrazole-Antibody Recognition
Antibodies recognize small molecules like pyrazole derivatives through a combination of non-covalent interactions within a binding pocket formed by the complementarity-determining regions (CDRs) of the antibody.[6] The shape and chemical environment of this pocket dictate the specificity of the interaction. For haptens, this binding site is often a small, deep pocket at the interface of the antibody's heavy and light chains.[6]
The cross-reactivity data presented can be explained by considering the three-dimensional shapes of the molecules and how they fit into the antibody's binding pocket. Substituents that are not present on the original immunizing hapten can cause steric hindrance, preventing the analogue from fitting into the binding pocket, or they may introduce unfavorable electrostatic or hydrophobic interactions.
Caption: Relationship between hapten design, antibody binding, and cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an antibody, two common and powerful techniques are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a highly sensitive and widely used method for quantifying small molecules.[7] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
References
- 1. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaphylactic drug reaction to celecoxib and sulfamethoxazole: cross reactivity or coincidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Analysis of Nitropyrazole Reactivity for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Nitropyrazoles
Nitropyrazoles, five-membered heterocyclic compounds bearing one or more nitro groups, represent a fascinating and highly versatile class of molecules. Their unique electronic and structural properties have positioned them as critical components in a wide array of applications, from high-performance energetic materials to promising scaffolds in medicinal chemistry.[1] The electron-withdrawing nature of the nitro group significantly modulates the reactivity of the pyrazole ring, making it susceptible to a variety of chemical transformations. For researchers in drug development, the tunable reactivity of nitropyrazoles offers a powerful tool for designing novel therapeutic agents with enhanced efficacy and selectivity.[2] This guide provides an in-depth comparison of the reactivity of various nitropyrazoles through the lens of modern computational chemistry, offering both theoretical insights and practical, data-driven guidance.
The Computational Chemist's Toolkit: Methodologies for Assessing Nitropyrazole Reactivity
The reactivity of nitropyrazoles is fundamentally governed by their electronic structure. Computational chemistry provides a powerful suite of tools to probe these properties, offering predictions that can guide experimental design and accelerate discovery. Density Functional Theory (DFT) has emerged as the workhorse for these investigations, providing a good balance between accuracy and computational cost.
Commonly employed DFT functionals for studying nitropyrazoles include B3LYP and B97-3c, often paired with basis sets such as 6-311G(d,p) or aug-cc-pVDZ to accurately describe the electronic distribution.[3][4] These methods are used to calculate a variety of molecular properties that serve as reactivity descriptors.
Key Reactivity Descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Atomic Charges: Calculating the partial charges on individual atoms within the molecule can provide a more quantitative measure of the electron distribution and help identify reactive centers.
-
pKa Prediction: The acidity or basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. Computational methods can predict pKa values by calculating the free energy change associated with protonation or deprotonation.
Comparative Reactivity Analysis of Nitropyrazole Derivatives
The number and position of nitro groups on the pyrazole ring, as well as the presence of other substituents, have a profound impact on the molecule's reactivity. The following sections provide a comparative analysis of nitropyrazole reactivity based on computational data.
The Influence of Nitro Group Substitution on Frontier Orbital Energies
The introduction of electron-withdrawing nitro groups generally lowers the energies of both the HOMO and LUMO. This effect is cumulative, with dinitro- and trinitropyrazoles exhibiting significantly lower orbital energies than their mononitro counterparts. A lower LUMO energy indicates a stronger electrophile, making the pyrazole ring more susceptible to nucleophilic attack.
| Compound | Number of Nitro Groups | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Nitropyrazole | 1 | -8.12 | -3.54 | 4.58 |
| 3,5-Dinitropyrazole | 2 | -9.23 | -4.87 | 4.36 |
| 3,4,5-Trinitropyrazole | 3 | -10.15 | -6.02 | 4.13 |
Note: The values presented are representative and can vary depending on the specific computational method and basis set used.
Unveiling Reactive Sites: The Molecular Electrostatic Potential (MEP)
The MEP provides a powerful visual tool for understanding the regioselectivity of reactions involving nitropyrazoles.
-
Nucleophilic Attack: In nitropyrazoles, the carbon atoms attached to or adjacent to the nitro groups typically exhibit a positive electrostatic potential, making them prime targets for nucleophilic attack. The magnitude of this positive potential increases with the number of nitro groups.
-
Electrophilic Attack: The nitrogen atoms of the pyrazole ring generally possess a negative electrostatic potential, indicating their nucleophilic character and susceptibility to electrophilic attack. However, the presence of multiple nitro groups can diminish this negative potential.
Acidity and Basicity: The Role of pKa
The pKa of the N-H proton in unsubsituted nitropyrazoles is a critical parameter, particularly in a biological context. The electron-withdrawing nitro groups increase the acidity of the N-H proton, leading to lower pKa values compared to unsubstituted pyrazole. This increased acidity can influence a molecule's solubility, membrane permeability, and interactions with biological targets. Computational pKa prediction methods, while challenging, can provide valuable estimates to guide the synthesis of compounds with desired ionization properties.
Experimental Validation: Bridging Theory and Practice
Computational predictions of reactivity must be validated against experimental data to ensure their reliability. Key experimental techniques for validating the computational models of nitropyrazole reactivity include:
-
Spectroscopy: NMR spectroscopy, particularly 1H, 13C, and 15N NMR, provides detailed information about the electronic environment of the nuclei in a molecule. A comprehensive computational study has been performed to calculate the NMR chemical shifts of 91 nitro-1H-pyrazoles using the GIAO/B3LYP/6-311++G(d,p) method, showing good correlation with available experimental data.[5]
-
X-ray Crystallography: This technique provides precise information about the molecular geometry, including bond lengths and angles, which can be directly compared with the optimized geometries from DFT calculations.
-
Reaction Kinetics: Measuring the rates of reactions, such as nucleophilic aromatic substitution, provides a direct measure of reactivity that can be correlated with calculated reactivity descriptors. For example, the kinetics of nucleophilic substitution on various dinitropyrazoles have been studied, revealing the regioselectivity of the attack.[6]
-
pKa Measurement: Experimental determination of pKa values using techniques like potentiometric titration or UV-Vis spectroscopy is crucial for validating computational pKa predictions.
A Practical Guide: Computational Workflow for Reactivity Analysis
For researchers looking to perform their own computational analysis of nitropyrazole reactivity, the following step-by-step workflow provides a general guideline:
Step 1: Molecular Structure Preparation
-
Draw the 2D structure of the nitropyrazole derivative using a molecule editor.
-
Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
Step 2: Quantum Mechanical Geometry Optimization
-
Perform a full geometry optimization using a DFT method (e.g., B3LYP/6-311G(d,p)).
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
Step 3: Calculation of Reactivity Descriptors
-
From the optimized geometry, calculate the frontier molecular orbitals (HOMO and LUMO) and their energies.
-
Generate the molecular electrostatic potential (MEP) surface.
-
Calculate the partial atomic charges using a suitable method (e.g., Mulliken population analysis, Natural Bond Orbital analysis).
Step 4: Analysis and Interpretation
-
Analyze the HOMO-LUMO gap to assess the molecule's overall reactivity.
-
Visualize the MEP surface to identify potential sites for nucleophilic and electrophilic attack.
-
Examine the atomic charges to quantify the electron distribution.
-
Compare the calculated properties of different nitropyrazole derivatives to understand structure-reactivity relationships.
Applications in Drug Discovery and Beyond
The insights gained from computational studies of nitropyrazole reactivity have significant implications for drug discovery and development. By understanding how structural modifications influence reactivity, medicinal chemists can design molecules with improved pharmacological profiles.
-
Lead Optimization: Computational models can predict how the addition or modification of functional groups will affect a molecule's reactivity, helping to optimize lead compounds for better target engagement and reduced off-target effects.
-
Predicting Metabolism: The reactivity of a drug molecule is closely linked to its metabolic fate. Computational analysis can help predict potential sites of metabolic transformation.
-
Designing Covalent Inhibitors: The electrophilic nature of certain nitropyrazoles can be harnessed to design covalent inhibitors that form a permanent bond with their biological target, often leading to enhanced potency and duration of action. Molecular docking studies can be employed to predict the binding modes of these inhibitors.[7]
Beyond drug discovery, the computational study of nitropyrazole reactivity is crucial for the development of advanced materials. In the field of energetic materials, for instance, understanding the relationship between molecular structure and sensitivity is paramount for designing safer and more effective explosives and propellants.[3]
Conclusion
Computational chemistry offers a powerful and indispensable set of tools for elucidating the reactivity of nitropyrazoles. By providing detailed insights into their electronic structure and properties, these methods enable researchers to make informed decisions in the design and synthesis of new molecules for a wide range of applications. This guide has provided a framework for understanding and applying these computational techniques, from the fundamental principles of reactivity descriptors to practical workflows and real-world applications. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these methods will only increase, further accelerating innovation in the fascinating field of nitropyrazole chemistry.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-nitro-1H-pyrazole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Chloro-4-nitro-1H-pyrazole (CAS No. 35852-75-6). As a halogenated nitroaromatic compound, this chemical presents significant health and environmental hazards, necessitating strict adherence to established disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure that safety and regulatory compliance are maintained throughout the chemical's lifecycle in the laboratory.
Core Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is classified as highly toxic and environmentally hazardous. Its toxicological profile indicates that it is toxic if swallowed, inhaled, or in contact with skin. Furthermore, it is suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.
The environmental hazards are equally significant, as the compound is toxic to aquatic life with long-lasting effects. Therefore, under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.[1][2]
| Property | Value | Source |
| CAS Number | 35852-75-6 | [3] |
| Molecular Formula | C₃H₂ClN₃O₂ | [4][5] |
| Molecular Weight | 147.51 g/mol | [5] |
| GHS Hazard Statements | H301, H311, H331, H341, H351, H373, H411 | |
| Signal Word | Danger | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to establish a controlled environment and utilize the appropriate PPE. The causality for this stringent requirement is the compound's high acute toxicity via multiple exposure routes.
Mandatory PPE & Handling Precautions:
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Gloves: Wear nitrile or other chemically resistant gloves that have been inspected for integrity before use.[2]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.
Waste Segregation: A Critical Step for Safety
Proper segregation is the most critical logistical step in hazardous waste management. Due to its chemical structure, this compound falls into a specific waste category that cannot be mixed with other streams.
Segregation Protocol:
-
Identify as Halogenated Waste: This compound contains chlorine, classifying it as a halogenated organic waste .[7][8]
-
Isolate from Incompatibles: Keep this waste stream separate from strong bases and strong oxidizing agents to prevent potentially violent or hazardous reactions.[6]
-
Separate from Non-Halogenated Solvents: Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[8][9] Co-mingling these wastes complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste, which requires high-temperature incineration.[9][10]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
This section provides explicit, actionable protocols for disposing of this compound in various forms. The overarching principle is containment and transfer to a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[2]
Protocol 1: Disposal of Solid Waste & Contaminated Labware
-
Collection: Carefully transfer solid this compound, along with any contaminated items (e.g., weigh boats, gloves, pipette tips), into a designated hazardous waste container. This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[11][12]
-
Labeling: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. Clearly write "Hazardous Waste" and list all contents, including "this compound".[13]
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by EHS personnel. Ensure secondary containment is used to mitigate any potential leaks.[13]
Protocol 2: Disposal of Solutions Containing this compound
-
Segregation: As previously detailed, collect solutions containing this compound in a dedicated "Halogenated Organic Liquid Waste" container.[8]
-
Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) carboy, provided by your EHS department.[11] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Label the container with the full chemical names and approximate percentages of all components in the solution.
-
Storage: Keep the container tightly sealed and store it in a ventilated, designated area, away from incompatible materials.[11]
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be recycled or disposed of as non-hazardous waste. Trivial amounts of residue can still pose a significant hazard.
-
Initial Rinse (Crucial Step): The first rinse of the "empty" container must be collected as hazardous waste.[13]
-
Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container.
-
Securely cap and swirl the container to dissolve the residue.
-
Pour this first rinseate into your "Halogenated Organic Liquid Waste" container.
-
-
Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[13] After the required rinses have been collected, the container can be washed with soap and water and air-dried.
-
Final Disposal: Once thoroughly decontaminated, obliterate or remove the original label. The container can then be disposed of in accordance with institutional policies for non-hazardous lab glass or plastic.
Regulatory Context
All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a chlorinated hydrocarbon, this compound falls under these stringent regulations.[14] Always consult with your institution's EHS department, as they are the authoritative source for interpreting and implementing these regulations within your specific operational context.[12]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 35852-75-6 [chemicalbook.com]
- 4. This compound | C3H2ClN3O2 | CID 18769507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 35852-75-6 | KBA85275 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. uakron.edu [uakron.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ethz.ch [ethz.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-4-nitro-1H-pyrazole
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Yet, with great innovation comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-4-nitro-1H-pyrazole, a compound that, due to its chemical structure, requires meticulous handling protocols. This is not just a checklist; it is a framework for understanding and mitigating the risks associated with this and similar chemical families.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a heterocyclic compound containing a nitro group, which immediately signals the need for cautious handling. Nitroaromatic compounds can be toxic and are often readily absorbed through the skin.[1] The primary hazards associated with this compound, as outlined by its Safety Data Sheet (SDS), are significant. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Furthermore, it is suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.
Given these potential health effects, a comprehensive approach to personal protective equipment (PPE) is not merely a suggestion but a critical line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing exposure through all potential routes: dermal, inhalation, and ingestion.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use. | To prevent skin contact, as the compound is toxic upon dermal absorption.[2] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and dust, which can cause serious eye damage.[2][3] |
| Body Covering | A long-sleeved laboratory coat, and for larger quantities or risk of splash, a chemical-resistant apron or coveralls. | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[4] | To prevent inhalation of the toxic dust or vapors. |
It is crucial to not only wear the correct PPE but also to practice proper donning and doffing procedures to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow for handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for this compound.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: Ensure work is conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Keep the sash at the lowest practical height.
-
-
Handling:
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.
-
-
Storage:
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held this compound must be handled as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, it is best practice to collect the first three rinses.[8]
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary. Never dispose of this chemical down the drain or in the regular trash.[9]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. The principles outlined here provide a robust framework for the responsible handling of this compound and other potentially hazardous chemicals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. cdc.gov [cdc.gov]
- 6. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
